N6-(4-Methoxybenzyl)adenosine-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H21N5O5 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[4-(trideuteriomethoxy)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c1-27-11-4-2-10(3-5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1/i1D3 |
Clave InChI |
LZNPQLJNXKVMMY-GJVBHZJGSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N6-(4-Methoxybenzyl)adenosine-d3: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-(4-Methoxybenzyl)adenosine-d3 is the deuterium-labeled form of N6-(4-Methoxybenzyl)adenosine, an adenosine (B11128) analog that has garnered interest for its potential therapeutic applications, including roles as a vasodilator and an anti-cancer agent.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound and its non-deuterated counterpart. Detailed experimental methodologies for its synthesis and biological evaluation are presented, alongside visualizations of its presumed signaling pathway and experimental workflows to facilitate further research and development.
Chemical Structure and Properties
This compound is a modified nucleoside, belonging to the cytokinin family of compounds.[2] The core structure consists of an adenosine molecule with a 4-methoxybenzyl group attached at the N6 position of the adenine (B156593) base. The "-d3" designation indicates the presence of three deuterium (B1214612) atoms, typically on the methoxy (B1213986) group, to serve as a stable isotope tracer in metabolic or pharmacokinetic studies.
The chemical structure of N6-(4-Methoxybenzyl)adenosine is depicted below:
Caption: Chemical structure of N6-(4-Methoxybenzyl)adenosine.
Physicochemical Properties
A summary of the key physicochemical properties for both the deuterated and non-deuterated forms of N6-(4-Methoxybenzyl)adenosine is provided in the table below.
| Property | This compound | N6-(4-Methoxybenzyl)adenosine | N6-(4-Methoxybenzoyl)adenosine |
| Molecular Formula | C18H18D3N5O5 | C18H21N5O5 | C18H19N5O6 |
| Molecular Weight | 390.41 g/mol [1] | 387.39 g/mol | 401.4 g/mol [3][4] |
| IUPAC Name | N/A | (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((4-methoxybenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol | N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide[4] |
| InChI Key | N/A | N/A | YDVLBCYELIMFHS-UHFFFAOYSA-N[3] |
| Computed XLogP3 | N/A | N/A | -0.1[4] |
| Hydrogen Bond Donor Count | N/A | N/A | 4[4] |
| Hydrogen Bond Acceptor Count | N/A | N/A | 9[4] |
| Rotatable Bond Count | N/A | N/A | 5[4] |
Spectroscopic Data (Predicted)
While specific experimental spectra for N6-(4-Methoxybenzyl)adenosine are not widely published, ¹H NMR spectroscopy of the closely related N6-(4-Methoxybenzoyl)adenosine is expected to show distinct signals for the ribose, adenine, and 4-methoxybenzoyl moieties.[3] The ribose protons would likely appear between 3.5-6.0 ppm, with the anomeric proton (H-1') as a distinct signal.[3] Aromatic protons from the adenine and the 4-methoxybenzoyl group are anticipated in the 7.0-9.0 ppm range, and a sharp singlet for the methoxy protons is expected around 3.8 ppm.[3]
Synthesis
The synthesis of N6-substituted adenosine analogs, including N6-(4-Methoxybenzyl)adenosine, is typically achieved through nucleophilic substitution of a leaving group at the C6 position of the purine (B94841) ring. A common starting material is 6-chloropurine (B14466) riboside. The synthesis of the deuterated analog would involve using a deuterated starting material, such as 4-methoxybenzyl-d3-amine.
General Synthesis Workflow
The following diagram illustrates a plausible synthetic workflow for N6-(4-Methoxybenzyl)adenosine and its deuterated analog.
Caption: General synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general methods for the synthesis of N6-substituted adenosine analogs.[5]
-
Reaction Setup: To a solution of 6-chloropurine riboside (1 equivalent) in ethanol, add an excess of 4-methoxybenzylamine (or 4-methoxybenzyl-d3-amine for the deuterated analog) (e.g., 3 equivalents).
-
Addition of Base: Add two equivalents of a suitable acid acceptor, such as triethylamine (B128534) or diisopropylethylamine, to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Biological Activity and Mechanism of Action
N6-(4-Methoxybenzyl)adenosine is an adenosine analog and, as such, is expected to interact with purinergic signaling pathways. Adenosine analogs are known to act as vasodilators and have also demonstrated potential in inhibiting cancer progression.[1]
Purinergic Signaling Pathway
Adenosine and its analogs exert their effects by binding to adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors.[3] The 4-methoxy substitution on the benzyl (B1604629) group of N6-benzyladenosine derivatives has been shown to favor selectivity for the A3 adenosine receptor.[6] The binding of an agonist to these receptors can trigger various downstream signaling cascades.
The following diagram illustrates the general purinergic signaling pathway that may be activated by N6-(4-Methoxybenzyl)adenosine.
Caption: Purinergic signaling pathway.
Experimental Workflow for Biological Characterization
To characterize the biological activity of this compound, a series of in vitro assays can be performed.
Caption: Biological characterization workflow.
Experimental Protocols
Radioligand Binding Assay for Adenosine A3 Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound to the A3 adenosine receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A3 adenosine receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and adenosine deaminase).
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [¹²⁵I]I-AB-MECA), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a compound on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound is a valuable tool for studying purinergic signaling and for the development of novel therapeutics targeting adenosine receptors. This guide provides a foundational understanding of its chemical and biological properties, along with methodologies for its synthesis and evaluation. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N6-(4-Methoxybenzoyl)adenosine|RUO [benchchem.com]
- 4. Adenosine, N-(4-methoxybenzoyl)- | C18H19N5O6 | CID 10092434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of N6-(4-Methoxybenzyl)adenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of N6-(4-Methoxybenzyl)adenosine and its analogs. The information presented herein is curated for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the cytotoxic effects, underlying mechanisms of action, and relevant experimental protocols.
Quantitative Data on Biological Activity
The antiproliferative and cytotoxic effects of N6-benzyladenosine analogs have been evaluated across various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on IC50 values which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Cytotoxicity of N6-Benzyladenosine Analogs against Human Colorectal Cancer Cell Lines
| Compound | Substitution on Benzyl Ring | HCT116 IC50 (µM) at 48h | DLD-1 IC50 (µM) at 48h |
| N6-benzyladenosine (2) | None | 10.3 ± 1.1 | 13.5 ± 1.5 |
| 2a | 2-Methyl | 11.2 ± 1.2 | 14.1 ± 1.6 |
| 2c | 2-Fluoro | 12.5 ± 1.3 | 15.2 ± 1.7 |
| 2f | 4-tert-Butyl | > 20 | > 20 |
| 2g | 3,4-Dichloro | > 20 | 10.9 ± 1.2 |
| 2l | 4-Trifluoromethyl | 15.1 ± 1.8 | > 20 |
Data adapted from a study on N6-benzyladenosine derivatives, showing varied effects based on substitution patterns.
Table 2: Cytotoxicity of N6-(4-Methoxybenzyl)adenosine
| Cell Line | Description | IC50 (µM) | Assay |
| B16 | Mouse Melanoma | 19.5 | Calcein AM Assay (72h)[1] |
| CCRF-CEM | Human T-cell Leukemia | > 166.7 | Calcein AM Assay (72h)[1] |
Key Signaling Pathways and Mechanisms of Action
N6-(4-Methoxybenzyl)adenosine and its analogs exert their biological effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
2.1. Induction of Apoptosis
These compounds have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. The process often involves the activation of caspases, a family of proteases that execute the apoptotic program.
The diagram below illustrates the general intrinsic and extrinsic pathways of apoptosis, which can be triggered by N6-benzyladenosine analogs, leading to the activation of executioner caspases like caspase-3 and subsequent cleavage of cellular substrates such as PARP.
Caption: General overview of the intrinsic and extrinsic apoptosis pathways.
2.2. Cell Cycle Arrest
Studies have indicated that N6-benzyladenosine analogs can arrest the cell cycle, particularly at the G0/G1 phase. This prevents cancer cells from progressing through the cell cycle and proliferating.
The following diagram outlines the typical workflow for analyzing the cell cycle distribution of cells treated with N6-(4-Methoxybenzyl)adenosine analogs using propidium (B1200493) iodide (PI) staining and flow cytometry.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
2.3. Modulation of Adenosine (B11128) A2A Receptor Signaling
As adenosine analogs, these compounds can interact with adenosine receptors. The Adenosine A2A receptor (A2AR), a G-protein coupled receptor, is a potential target. Activation of A2AR typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and downstream signaling cascades.
The diagram below depicts the canonical signaling pathway initiated by the activation of the Adenosine A2A receptor.
Caption: Simplified Adenosine A2A receptor signaling pathway.
2.4. Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
N6-benzyladenosine analogs have been shown to target and inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This pathway is crucial for the synthesis of isoprenoids, which are essential for post-translational modification (prenylation) of small GTPases like Ras. Inhibition of FPPS disrupts these processes, affecting cell signaling, proliferation, and survival.
This diagram illustrates the role of FPPS in the mevalonate pathway and the consequences of its inhibition by N6-benzyladenosine analogs.
Caption: Inhibition of FPPS by N6-benzyladenosine analogs disrupts Ras prenylation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of N6-(4-Methoxybenzyl)adenosine analogs.
3.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
N6-(4-Methoxybenzyl)adenosine analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the N6-analogs in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
3.2. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
6-well plates
-
Cancer cell lines
-
N6-(4-Methoxybenzyl)adenosine analogs
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the N6-analogs for a specific duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
-
3.3. Western Blot Analysis for Apoptosis Markers
This technique is used to detect specific proteins involved in the apoptotic pathway, such as caspases and their substrates.
-
Materials:
-
Cell culture dishes
-
N6-(4-Methoxybenzyl)adenosine analogs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and an antibody for a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the N6-analogs as desired.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and cleavage.
-
3.4. Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay (Malachite Green Assay)
This assay measures the activity of FPPS by quantifying the release of inorganic pyrophosphate (PPi), which is then hydrolyzed to inorganic phosphate (B84403) (Pi) and detected colorimetrically.
-
Materials:
-
Recombinant human FPPS
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
Substrates: Farnesyl pyrophosphate (FPP) and Isopentenyl pyrophosphate (IPP)
-
Inorganic pyrophosphatase
-
N6-(4-Methoxybenzyl)adenosine analogs
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, FPPS, and the N6-analog at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrates FPP and IPP.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and hydrolyze the PPi to Pi by adding inorganic pyrophosphatase and incubating for a further period.
-
Add the Malachite Green reagent to each well and incubate for 15-20 minutes at room temperature to allow color development.
-
Measure the absorbance at approximately 620 nm.
-
Create a standard curve using the phosphate standard to determine the amount of Pi produced.
-
Calculate the percentage of FPPS inhibition and determine the IC50 values for the analogs.
-
This guide provides a foundational understanding of the biological activities of N6-(4-Methoxybenzyl)adenosine analogs. Further research is warranted to fully elucidate their therapeutic potential and to expand the quantitative data on their enzymatic inhibition and cellular effects.
References
N6-(4-Methoxybenzyl)adenosine: A Technical Guide to a Synthetic Cytokinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-(4-Methoxybenzyl)adenosine is a synthetic derivative of adenosine (B11128) belonging to the N6-substituted aromatic cytokinin family. While specific quantitative data on its cytokinin activity is not extensively available in public literature, its structural similarity to other N6-benzyladenosine analogs suggests its potential as a plant growth regulator. This technical guide provides an in-depth overview of the structure-activity relationships of related compounds, detailed experimental protocols for the evaluation of its cytokinin properties, and a schematic of the cytokinin signaling pathway to facilitate further research and application.
Introduction to N6-Substituted Cytokinins
Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in various aspects of plant growth and development, including shoot initiation, leaf senescence, and apical dominance. They are typically N6-substituted adenine (B156593) derivatives. Synthetic cytokinins, such as N6-benzyladenosine (BAP) and its derivatives, are widely used in plant tissue culture and agriculture. The substitution at the N6 position of the adenine ring is a key determinant of cytokinin activity. Aromatic cytokinins, characterized by a benzyl (B1604629) group at the N6 position, represent a significant group of these synthetic regulators.
Structure-Activity Relationships of N6-Benzyladenosine Derivatives
The biological activity of N6-benzyladenosine derivatives is influenced by the nature and position of substituents on the benzyl ring. While direct quantitative data for N6-(4-Methoxybenzyl)adenosine is scarce, studies on related compounds provide valuable insights:
-
General Trends: The presence of a benzyl group at the N6 position of adenosine confers cytokinin activity. Modifications to this benzyl ring can modulate the potency and receptor specificity of the molecule.
-
Substitution Effects: The introduction of substituents on the benzyl ring can either enhance or diminish cytokinin activity. For instance, halogenation at the 2-position of the adenine ring has been shown to increase activity, particularly towards the AHK3 receptor in Arabidopsis thaliana.[1][2]
-
Inference for N6-(4-Methoxybenzyl)adenosine: The presence of a methoxy (B1213986) group at the para-position (position 4) of the benzyl ring in N6-(4-Methoxybenzyl)adenosine suggests it likely possesses cytokinin activity. However, its specific potency and receptor affinity compared to other N6-benzyladenosine analogs require empirical determination.
Quantitative Data on Related N6-Benzyladenosine Derivatives
To provide a framework for the potential activity of N6-(4-Methoxybenzyl)adenosine, the following table summarizes data for other relevant N6-benzyladenosine derivatives. Note: No specific quantitative data for N6-(4-Methoxybenzyl)adenosine was found in the reviewed literature.
| Compound | Bioassay | Organism | Observed Effect | Reference |
| N6-Benzyladenine (BAP) | Arabidopsis PARR5::GUS reporter | Arabidopsis thaliana | Strong induction of reporter gene expression | [3] |
| 2-Chloro-N6-(3-fluorobenzyl)-adenine | Arabidopsis PARR5::GUS reporter | Arabidopsis thaliana | High cytokinin activity | [2] |
| 9-Methyl-N6-benzyladenine | Amaranthus seedling bioassay | Amaranthus caudatus | Moderate cytokinin activity | [2] |
| N6-Phenyladenine | Arabidopsis PARR5::GUS reporter | Arabidopsis thaliana | Potent cytokinin activity | [2] |
Experimental Protocols
To facilitate the quantitative analysis of N6-(4-Methoxybenzyl)adenosine's cytokinin activity, the following detailed experimental protocols are provided.
Cytokinin Activity Bioassay: Amaranthus caudatus Seedling Assay
This bioassay is a classic method for quantifying cytokinin activity based on the induction of betacyanin synthesis.
Materials:
-
Amaranthus caudatus seeds
-
Test compound: N6-(4-Methoxybenzyl)adenosine
-
Control compounds: N6-Benzyladenosine (BAP) as a positive control, distilled water as a negative control.
-
Germination medium: Filter paper moistened with distilled water.
-
Incubation buffer: e.g., 25 mM potassium phosphate (B84403) buffer, pH 6.8.
-
Spectrophotometer
Procedure:
-
Seed Germination: Germinate Amaranthus caudatus seeds on moist filter paper in the dark at 25°C for 72 hours.
-
Explant Preparation: Excise the cotyledons and the upper part of the hypocotyls from the seedlings.
-
Incubation: Float the explants in petri dishes containing the incubation buffer with varying concentrations of N6-(4-Methoxybenzyl)adenosine (e.g., 0.01, 0.1, 1, 10, 100 µM) and the controls.
-
Dark Incubation: Incubate the petri dishes in the dark at 25°C for 18-24 hours.
-
Betacyanin Extraction: After incubation, blot the explants dry, weigh them, and homogenize them in a known volume of distilled water.
-
Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant at 542 nm and 620 nm. The betacyanin content can be calculated using the formula: ΔA = A542 - A620.
-
Dose-Response Curve: Plot the betacyanin content against the logarithm of the N6-(4-Methoxybenzyl)adenosine concentration to generate a dose-response curve.
Cytokinin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of N6-(4-Methoxybenzyl)adenosine for cytokinin receptors, which can be heterologously expressed in E. coli.
Materials:
-
E. coli strain expressing a cytokinin receptor (e.g., Arabidopsis thaliana AHK3 or AHK4).
-
Radioligand: [3H]-trans-Zeatin.
-
Unlabeled competitor: N6-(4-Methoxybenzyl)adenosine.
-
Binding buffer: e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 50 mM KCl.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Grow the E. coli culture expressing the receptor, induce protein expression, harvest the cells, and prepare membrane fractions by sonication and ultracentrifugation.
-
Binding Reaction: In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of [3H]-trans-Zeatin, and a range of concentrations of unlabeled N6-(4-Methoxybenzyl)adenosine.
-
Incubation: Incubate the reaction mixture on ice for 1 hour to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter under vacuum. The membrane-bound radioligand will be retained on the filter.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The dissociation constant (Kd) for N6-(4-Methoxybenzyl)adenosine can be calculated using the Cheng-Prusoff equation.
Quantification of Cytokinin-Induced Gene Expression
This protocol outlines the use of quantitative real-time PCR (qRT-PCR) to measure the change in expression of cytokinin-responsive genes.
Materials:
-
Arabidopsis thaliana seedlings.
-
Treatment solution: N6-(4-Methoxybenzyl)adenosine dissolved in a suitable solvent and diluted in liquid plant growth medium.
-
Control solution: Medium with solvent only.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR master mix.
-
Primers for cytokinin-responsive genes (e.g., ARR5, ARR7) and a reference gene (e.g., ACTIN2).
Procedure:
-
Plant Treatment: Grow Arabidopsis thaliana seedlings in liquid culture and treat them with a specific concentration of N6-(4-Methoxybenzyl)adenosine or the control solution for a defined period (e.g., 30 minutes, 1 hour, 2 hours).
-
RNA Extraction: Harvest the seedlings and immediately freeze them in liquid nitrogen. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene. The fold change in gene expression in response to N6-(4-Methoxybenzyl)adenosine treatment compared to the control can then be determined.
Signaling Pathways and Experimental Workflows
Cytokinin Signaling Pathway
The following diagram illustrates the canonical cytokinin signaling pathway in plants.
References
Mechanism of Action for Adenosine A3 Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the mechanism of action of adenosine (B11128) A3 receptor (A3AR) agonists. It covers the core signaling pathways, quantitative pharmacological data, and detailed experimental protocols for key assays used in A3AR research.
Introduction to the Adenosine A3 Receptor
The adenosine A3 receptor (A3AR) is a G protein-coupled receptor (GPCR) belonging to the P1 subfamily of purinergic receptors. It is the last of the four adenosine receptor subtypes (A1, A2A, A2B, and A3) to be identified. The A3AR is expressed in various tissues and organs, including the heart, lungs, liver, brain, and immune cells. Notably, its expression is often upregulated in inflammatory and cancerous tissues, making it a promising therapeutic target for a range of pathologies, including autoimmune diseases, cancer, and ischemia.
Signaling Pathways of A3AR Agonists
Activation of the A3AR by an agonist initiates a cascade of intracellular signaling events, primarily through its coupling to heterotrimeric G proteins. The A3AR exhibits coupling to both the Gi/o and Gq families of G proteins, leading to the modulation of multiple downstream effector systems.
Gαi/o-Mediated Signaling
The canonical signaling pathway for the A3AR upon agonist binding is through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA).
Beyond cAMP modulation, the Gβγ subunits released from the activated Gi/o protein can also activate other signaling molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
Gαq-Mediated Signaling
In addition to Gi/o coupling, A3AR agonists can also activate Gαq proteins. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Downstream MAPK/ERK and PI3K/Akt Pathways
Activation of A3ARs also leads to the modulation of the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling cascades. The phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) can be mediated by both G protein-dependent and β-arrestin-dependent mechanisms. The PI3K/Akt pathway is another critical downstream effector, playing a significant role in cell survival and proliferation.
Modulation of Transcription Factors: NF-κB and Wnt Pathway
A key mechanism underlying the anti-inflammatory and anti-cancer effects of A3AR agonists is the modulation of transcription factors. A3AR activation has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. Additionally, A3AR agonists can modulate the Wnt signaling pathway, which is crucial in development and disease, including cancer.
β-Arrestin Recruitment and Receptor Internalization
Like other GPCRs, agonist-bound A3ARs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G protein coupling, leading to receptor desensitization. β-arrestins also act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades and mediating receptor internalization.
Quantitative Data on A3AR Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected A3AR agonists.
Table 1: Binding Affinities (Ki) of A3AR Agonists at Human Adenosine Receptor Subtypes
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| Adenosine | 1,000 | 15,000 | 1,000 |
| NECA | 14 | 20 | 25 |
| IB-MECA (Piclidenoson, CF101) | 50 | 2,900 | 1.8 |
| Cl-IB-MECA (Namodenoson, CF102) | 1,240 | 5,360 | 1.4 |
| MRS5698 | >10,000 | >10,000 | 0.82 |
| MRS5980 | 1,800 | 2,500 | 0.72 |
Table 2: Functional Potencies (EC50/IC50) of A3AR Agonists in Various Assays
| Compound | Assay | Cell Line | EC50/IC50 (nM) |
| IB-MECA | cAMP Inhibition | CHO-hA3AR | 3.63 |
| Cl-IB-MECA | cAMP Inhibition | CHO-hA3AR | 2.81 |
| NECA | cAMP Inhibition | CHO-hA3AR | 25 |
| IB-MECA | β-arrestin Recruitment | HEK293 | 13.5 |
| Cl-IB-MECA | β-arrestin Recruitment | HEK293 | 29.5 |
| NECA | β-arrestin Recruitment | HEK293 | 217 |
| Cl-IB-MECA | ERK1/2 Phosphorylation | CHO-hA3AR | 1.9 |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of A3AR agonists are provided below.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the A3AR.
Materials:
-
Cell membranes expressing the human A3AR (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [¹²⁵I]I-AB-MECA)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control (e.g., 10 µM NECA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing A3AR in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay (HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of adenylyl cyclase activity.
Materials:
-
Cells expressing the human A3AR (e.g., CHO-hA3AR)
-
Test compounds
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
Lysis buffer
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate and culture overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the A3AR agonist for a short period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production and incubate for a defined time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubation: Incubate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the concentration of cAMP from a standard curve. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the IC50 value.
β-Arrestin Recruitment Assay (PathHunter®)
This protocol describes a chemiluminescent assay to measure the recruitment of β-arrestin to the activated A3AR.
Materials:
-
PathHunter® cell line co-expressing A3AR fused to a β-galactosidase fragment (ProLink) and β-arrestin fused to the complementing fragment (Enzyme Acceptor).
-
Test compounds
-
PathHunter® detection reagents
-
Chemiluminescent plate reader
Procedure:
-
Cell Seeding: Plate the PathHunter® cells in a 96-well or 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the A3AR agonist to the cells.
-
Incubation: Incubate the plate for a defined period (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Detection: Add the PathHunter® detection reagents, which include the substrate for the complemented β-galactosidase.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of the agonist concentration to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of agonist-induced ERK1/2 phosphorylation by Western blotting.
Materials:
-
Cells expressing the human A3AR
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Stimulation: Culture cells to near confluence and then serum-starve overnight. Stimulate cells with the A3AR agonist for various times and at different concentrations.
-
Lysis: Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 primary antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated ERK to total ERK. Plot this ratio against the agonist concentration to determine the EC50 value.
Conclusion
Adenosine A3 receptor agonists exert their effects through a complex network of signaling pathways, primarily initiated by coupling to Gi/o and Gq proteins. This leads to the modulation of key second messengers such as cAMP and intracellular calcium, and the activation of downstream kinase cascades including the MAPK/ERK and PI3K/Akt pathways. Furthermore, A3AR agonists can influence gene expression through the regulation of transcription factors like NF-κB and components of the Wnt signaling pathway. The pleiotropic nature of A3AR signaling underlies its therapeutic potential in a variety of disease states. A thorough understanding of these mechanisms, supported by robust quantitative data from well-defined experimental protocols, is essential for the continued development of selective and effective A3AR-targeted therapeutics.
An In-depth Technical Guide to Deuterium-Labeled Nucleosides in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled nucleosides have emerged as indispensable tools in metabolic research, offering a non-radioactive and powerful method to trace the synthesis, turnover, and flux of nucleotides in living systems. By introducing a stable isotope of hydrogen, deuterium (B1214612) (²H), into nucleoside molecules, researchers can track their incorporation into DNA and RNA, providing critical insights into cellular proliferation, gene expression, and the intricate regulation of nucleotide metabolism. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of deuterium-labeled nucleosides in metabolic research, with a particular focus on their application in studying DNA and RNA dynamics and the signaling pathways that govern these processes.
Core Principles: Tracing Metabolism with Deuterium
The fundamental principle behind using deuterium-labeled compounds is the ability to introduce a "heavy" isotope that can be distinguished from the naturally abundant light isotope (¹H) by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. When cells are supplied with deuterium, typically in the form of deuterium oxide (D₂O) or deuterated glucose, the deuterium is incorporated into various biomolecules, including the deoxyribose and ribose moieties of nucleosides, during their de novo synthesis.[1] This labeling allows for the quantification of newly synthesized DNA and RNA, providing a dynamic measure of cellular processes.
Data Presentation: Quantitative Insights into Nucleoside Metabolism
The use of deuterium-labeled nucleosides allows for the precise quantification of various metabolic parameters. The following tables summarize key quantitative data from studies utilizing these techniques.
Table 1: In Vivo RNA and DNA Synthesis Rates Measured by Deuterium Labeling
| Tissue/Cell Type | Labeled Precursor | Measured Molecule | Synthesis Rate (%/day) | Reference |
| Chronic Lymphocytic Leukemia B cells | [6,6-²H₂]-glucose | Ribosomal RNA | ~7 | [2] |
| Human Skeletal Muscle (rest) | D₂O | RNA | ~0.8 | [1] |
| Human Skeletal Muscle (resistance exercise) | D₂O | RNA | 1.2 - 1.7 | [1] |
| Rat Quadriceps (untrained) | D₂O | RNA | 0.25 (MPE) | [1] |
| Rat Quadriceps (trained) | D₂O | RNA | 0.36 (MPE) | [1] |
MPE: Mole Percent Excess
Table 2: Contribution of De Novo and Salvage Pathways to Purine Nucleotide Pools in Tumors
| Tumor Type | Pathway | Relative Contribution | Labeled Precursor(s) | Reference |
| Various Mouse Tumor Models | De Novo Synthesis | Comparative to Salvage | ¹³C, ¹⁵N-labeled precursors | [3][4] |
| Various Mouse Tumor Models | Salvage Pathway | Comparative to De Novo | Labeled adenine (B156593) and inosine | [3][4] |
Experimental Protocols
Protocol 1: In Vivo Labeling with Deuterium Oxide (D₂O) for RNA Synthesis Measurement
This protocol is adapted from studies measuring RNA turnover in human skeletal muscle.[1]
1. D₂O Administration:
-
Administer an initial oral bolus of 70% D₂O (e.g., 150 ml for a human subject).
-
Maintain body water enrichment by providing weekly maintenance doses (e.g., 50 ml/week of 70% D₂O).
-
Monitor body water enrichment regularly from saliva or blood samples using isotope ratio mass spectrometry.
2. Sample Collection:
-
Collect tissue biopsies (e.g., muscle) at baseline and subsequent time points (e.g., 3 and 6 weeks).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
3. RNA Extraction:
-
Homogenize approximately 20-30 mg of tissue in an extraction buffer (0.1 M Tris-HCl pH 8, 0.01 M EDTA pH 8, 1 M NaCl).
-
Digest proteins with Proteinase K (50 µg/µl final concentration) at 55°C for ~2 hours.
-
Perform a phenol-chloroform-isoamyl alcohol extraction to separate the aqueous phase containing RNA.
-
Precipitate RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 70% ethanol (B145695) and resuspend in RNase-free water.
4. RNA Hydrolysis and Derivatization for GC-MS Analysis:
-
Hydrolyze the purified RNA to its constituent ribonucleosides using a mixture of nuclease P1 and alkaline phosphatase.
-
Derivatize the ribose moiety of the nucleosides. A common method is the formation of pentafluorobenzyl triacetate derivatives.
5. GC-MS/MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Use a suitable GC column and temperature gradient to separate the derivatized ribonucleosides. For example, a ramp from 120°C to 280°C.[1]
-
Operate the mass spectrometer in selected reaction monitoring (SRM) mode to quantify the abundance of the unlabeled (M) and deuterium-labeled (M+1) ions of the ribose derivative.
-
Calculate the mole percent excess (MPE) of deuterium enrichment.
-
Calculate the fractional synthesis rate (FSR) using the formula: FSR (%/day) = (MPE_RNA / (MPE_bodywater * t)) * 100, where t is the labeling duration in days.
Protocol 2: GC-MS/MS Analysis of Deuterium-Labeled Deoxyadenosine (B7792050) in DNA
This protocol is based on a sensitive method for measuring DNA synthesis in limited cell populations.[5][6]
1. Cell Lysis and DNA Extraction:
-
Lyse cultured cells or isolated cell populations using a commercial DNA extraction kit. This typically involves cell lysis with a detergent, followed by DNA binding to a silica (B1680970) membrane or magnetic beads, washing, and elution.
2. DNA Hydrolysis:
-
Hydrolyze the purified DNA to its constituent deoxynucleosides using a commercial DNA hydrolysis kit, which typically contains a mixture of DNase I, nuclease P1, and alkaline phosphatase. Incubate at 37°C for 2 hours.
3. Deoxynucleoside Purification:
-
Use a solid-phase extraction (SPE) method, such as a hydrophilic-lipophilic balanced (HLB) cartridge, to purify the deoxynucleosides from the hydrolysis buffer.
4. Derivatization:
-
Derivatize the deoxynucleosides to increase their volatility for GC-MS analysis. An on-line hot inlet gas-phase derivatization technique using a reagent like MethElute™ (a mixture of trimethylanilinium hydroxide (B78521) in methanol) can be employed.[5]
5. GC-MS/MS Instrument Conditions:
-
Utilize a GC-MS/MS system with a low thermal mass (LTM) column for fast chromatography.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. For deoxyadenosine (dA), a potential MRM transition is m/z 308 → 164 for the derivatized molecule.[5]
-
Optimize GC inlet temperature, pressure, and MS parameters (ionization mode, collision energy) for the specific analytes.
6. Quantification:
-
Create a calibration curve using standards of known concentrations of unlabeled dA and known enrichments of deuterium-labeled dA (e.g., dA M+1).
-
Use a deuterated internal standard (e.g., dA M+5) for accurate quantification.
-
Calculate the percentage of newly synthesized DNA based on the ratio of the labeled to unlabeled deoxyadenosine.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A novel D2O tracer method to quantify RNA turnover as a biomarker of de novo ribosomal biogenesis, in vitro, in animal models, and in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of ribosomal RNA turnover in vivo by use of deuterium-labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N6-(4-Methoxybenzyl)adenosine-d3: A Technical Guide to its Synthesis, Biological Activity, and the Role of Deuteration
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-(4-Methoxybenzyl)adenosine is a synthetic adenosine (B11128) analog that has garnered significant interest within the scientific community for its diverse biological activities, including potential anticancer and anti-parasitic properties. This technical guide provides an in-depth overview of its synthesis, mechanism of action, and key biological data. A central focus of this document is the exploration of its deuterated analog, N6-(4-Methoxybenzyl)adenosine-d3. While a specific discovery history for the deuterated variant is not prominently documented in scientific literature, this guide elucidates the scientific rationale and common methodologies for deuterium (B1214612) labeling. The incorporation of deuterium is a strategic modification aimed at enhancing pharmacokinetic profiles or for use as an internal standard in analytical studies. This paper will detail the experimental protocols for the synthesis of the parent compound, present its biological activity data in structured tables, and visualize key pathways and workflows using Graphviz diagrams.
Introduction to N6-(4-Methoxybenzyl)adenosine
N6-(4-Methoxybenzyl)adenosine is a derivative of the endogenous nucleoside adenosine.[1] Modifications at the N6-position of the purine (B94841) ring are a common strategy to alter the affinity and selectivity of adenosine analogs for the various adenosine receptor subtypes (A1, A2A, A2B, and A3).[2] Such analogs are invaluable tools for investigating the physiological roles of these receptors, which are implicated in a wide array of processes including cardiovascular function, inflammation, and neurotransmission.[2] Furthermore, N6-substituted adenosine derivatives have been explored for their therapeutic potential, notably as anticancer and anti-infective agents.[3]
Discovery and History of the Parent Compound
The development of N6-substituted adenosine analogs has been an active area of research for several decades. The synthesis of various N6-benzyladenosine derivatives is a well-established chemical process.[2] These compounds have been studied for their ability to interact with biological targets such as adenosine receptors and enzymes like adenosine kinase. For instance, research has shown that substitutions on the benzyl (B1604629) ring can significantly influence the compound's affinity and selectivity for different adenosine receptor subtypes.[2] A study on N6-benzyladenosine-5'-uronamides highlighted that a 4-methoxy group on the benzyl substituent favors selectivity for the A3 adenosine receptor.[4]
The Advent of this compound
The specific discovery and historical timeline of this compound are not detailed in readily available scientific literature. Its emergence is likely a result of the broader scientific practice of stable isotope labeling. Deuterium (a stable isotope of hydrogen) is frequently incorporated into drug candidates and research compounds for several key purposes:
-
Internal Standards: Deuterated compounds are widely used as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). Their chemical behavior is nearly identical to the non-deuterated analyte, but their increased mass allows for clear differentiation in a mass spectrometer, enabling precise quantification.
-
Kinetic Isotope Effect Studies: The substitution of hydrogen with deuterium can slow down metabolic reactions that involve the cleavage of a carbon-hydrogen bond. This "kinetic isotope effect" can be exploited to improve a drug's metabolic stability and pharmacokinetic profile, potentially leading to a longer half-life and reduced dosing frequency.
-
Mechanistic Elucidation: Deuterium labeling can be a powerful tool to trace the metabolic fate of a compound and to elucidate reaction mechanisms.
Given that this compound is commercially available from suppliers of research chemicals and stable isotope-labeled compounds, its "discovery" can be considered its synthesis and commercialization as a tool for researchers.[1][5]
Synthesis and Experimental Protocols
The synthesis of N6-substituted adenosine analogs, including N6-(4-Methoxybenzyl)adenosine, is well-documented. The most common approach involves the nucleophilic substitution of a leaving group at the C6 position of the purine ring.
General Synthesis of N6-(4-Methoxybenzyl)adenosine
A prevalent method for synthesizing N6-benzyladenosine derivatives starts with 6-chloropurine (B14466) riboside.[2] The chlorine atom at the 6-position activates the purine ring for nucleophilic attack by an amine.
Experimental Protocol:
-
Reaction Setup: 6-chloropurine riboside is dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol.
-
Nucleophilic Addition: An excess of 4-methoxybenzylamine (B45378) is added to the solution. A base, such as triethylamine, is often included to neutralize the hydrochloric acid formed during the reaction.
-
Heating: The reaction mixture is heated under reflux for several hours to drive the reaction to completion.
-
Purification: The product is isolated and purified using standard techniques such as crystallization or column chromatography.
The synthesis of This compound would follow a similar protocol, with the key difference being the use of 4-methoxybenzylamine-d3 as the nucleophile. The deuterium atoms are typically located on the methoxy (B1213986) group of the benzylamine.
Diagram of the Synthesis of N6-(4-Methoxybenzyl)adenosine
Caption: General synthesis of N6-(4-Methoxybenzyl)adenosine.
Biological Activity and Mechanism of Action
N6-(4-Methoxybenzyl)adenosine, as an adenosine analog, is expected to interact with adenosine receptors and potentially other purinergic signaling pathways. Adenosine analogs are known to act as vasodilators and have also shown potential in inhibiting cancer progression.[1]
Studies on various N6-benzyladenosine derivatives have revealed a range of biological effects, including anti-proliferative and pro-apoptotic properties in cancer cell lines. While specific quantitative data for N6-(4-Methoxybenzyl)adenosine is not extensively compiled in a single source, the following table summarizes representative data for closely related N6-substituted adenosine analogs to provide context for its potential activity.
| Compound | Target | Activity (Ki) | Cell Line | Effect | Reference |
| 5′-N-Methyl-N6-(3-iodobenzyl)adenosine | A3 Adenosine Receptor | 1.1 nM | Rat Brain | Agonist | [4] |
| N6-benzyl-5′-(N-ethylcarboxamido)adenosine | A3 Adenosine Receptor | Selective Agonist | Rat Brain | Agonist | |
| N6-benzyladenosine derivatives | Farnesyl Pyrophosphate Synthase (FPPS) | - | HCT116, DLD-1 | Antiproliferative |
Proposed Signaling Pathway
As an adenosine analog with selectivity towards the A3 receptor, N6-(4-Methoxybenzyl)adenosine likely modulates downstream signaling cascades upon receptor binding. A3 adenosine receptor activation is coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Diagram of a Potential Signaling Pathway
Caption: A3 Adenosine Receptor signaling pathway.
Applications in Research and Drug Development
The primary applications of N6-(4-Methoxybenzyl)adenosine and its deuterated form lie in the following areas:
-
Probing Adenosine Receptor Function: As a selective ligand, it can be used to investigate the specific roles of the A3 adenosine receptor in various physiological and pathological processes.
-
Anticancer Research: Its potential antiproliferative effects make it a subject of interest in oncology research for the development of novel therapeutic agents.
-
Infectious Disease Research: N6-modified adenosines have been studied as potential "subversive substrates" for parasitic enzymes, suggesting a role in the development of anti-parasitic drugs.[2]
-
Pharmacokinetic Studies: The deuterated form, this compound, is an invaluable tool for pharmacokinetic studies, allowing for precise quantification of the parent drug in biological matrices.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for pharmacokinetic analysis using a deuterated standard.
Conclusion
N6-(4-Methoxybenzyl)adenosine is a significant adenosine analog with demonstrated biological activities that warrant further investigation, particularly in the fields of oncology and purinergic signaling. While the discovery of its deuterated form, this compound, is not a landmark event in itself, its availability represents the progression of research tools towards greater precision and reliability in analytical and metabolic studies. The strategic use of deuteration provides researchers with a powerful method to enhance the drug development process, from early-stage discovery to clinical evaluation. This technical guide provides a foundational understanding of this compound and its deuterated analog for professionals in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N6-(4-Methoxybenzoyl)adenosine|RUO [benchchem.com]
- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound MedChemExpress (MCE) [chembk.com]
A Technical Guide to the Physicochemical Properties of Deuterated Adenosine Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physicochemical properties of deuterated adenosine (B11128) compounds. Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium (B1214612), is a strategic tool in drug discovery to enhance pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the effects of deuteration on the intrinsic properties of adenosine, detailed experimental protocols for their characterization, and a visual representation of relevant biological pathways and experimental workflows.
Introduction to Deuterated Adenosine
Adenosine, a purine (B94841) nucleoside, is a critical signaling molecule in numerous physiological processes, acting on four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2][3] Its therapeutic potential is often limited by rapid metabolism. Deuteration can significantly alter a drug's metabolic fate by leveraging the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes involving C-H bond cleavage.[4] This can lead to improved metabolic stability, reduced formation of toxic metabolites, and an extended half-life, potentially requiring lower and less frequent dosing.[5]
Physicochemical Properties of Deuterated Adenosine
Table 1: Acid Dissociation Constant (pKa) of Adenosine
| Compound | pKa | Experimental Conditions | Expected Effect of Deuteration |
| Adenosine | 3.5 (N1-protonation), 12.5 (ribose hydroxyl) | Aqueous solution, 25 °C | A slight change in pKa values is anticipated due to the electronic effects of deuterium, though this effect is generally small.[4] |
Table 2: Partition Coefficient (logP) and Distribution Coefficient (logD) of Adenosine
| Compound | logP | logD (pH 7.4) | Experimental Conditions | Expected Effect of Deuteration | | :--- | :--- | :--- | :--- | | Adenosine | -1.1 | -1.1 | Octanol-water system | Deuteration generally leads to a slight decrease in lipophilicity, resulting in a lower logP/logD value (Δlog Poct = -0.006 per deuterium atom).[4] |
Table 3: Solubility of Adenosine
| Compound | Aqueous Solubility | DMSO Solubility | Expected Effect of Deuteration |
| Adenosine | Insoluble | ≥12.75 mg/mL (with gentle warming)[6] | The effect of deuteration on solubility is complex and can be influenced by changes in hydrogen bonding and crystal packing. Minor changes are expected. |
| Adenosine-d | Not specified | 33.33 mg/mL (with ultrasonic and warming)[3][7] | Data from commercial suppliers suggests deuteration may influence solubility, but comprehensive comparative studies are lacking. |
| Adenosine-d2 | Not specified | 125 mg/mL (with ultrasonic)[2][8] | Data from commercial suppliers suggests deuteration may influence solubility, but comprehensive comparative studies are lacking. |
Table 4: Melting Point of Adenosine
| Compound | Melting Point (°C) | Experimental Conditions | Expected Effect of Deuteration |
| Adenosine | 234-236 | Standard atmospheric pressure | Minor changes in melting point may occur due to alterations in crystal lattice forces and molecular vibrations upon deuteration. |
Adenosine Signaling Pathways
Adenosine modulates cellular activity through a complex network of signaling pathways initiated by its binding to specific receptors. The following diagram illustrates the primary signaling cascades associated with adenosine receptor activation.
Experimental Protocols
Accurate characterization of the physicochemical properties of deuterated adenosine compounds is crucial for drug development. The following sections detail standard experimental protocols for determining pKa, logP, solubility, and melting point, which are applicable to both adenosine and its deuterated analogs.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.[7][9][10][11][12]
Materials:
-
Deuterated adenosine compound
-
UV-Vis spectrophotometer with a microplate reader
-
96-well UV-transparent microplates
-
pH meter
-
A series of buffer solutions with known pH values covering the expected pKa range
-
Methanol or other suitable co-solvent
Procedure:
-
Prepare a stock solution of the deuterated adenosine compound in a suitable solvent (e.g., DMSO).
-
In each well of a 96-well plate, add a specific volume of a buffer solution of a known pH.
-
Add a small, constant volume of the stock solution to each well to achieve the desired final concentration.
-
Measure the UV-Vis absorbance spectrum for each well over a relevant wavelength range.
-
Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH of the buffer.
-
The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.
Determination of logP by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between two immiscible phases, typically n-octanol and water.[5][13][14][15][16]
Materials:
-
Deuterated adenosine compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a solution of the deuterated adenosine compound in either the aqueous or organic phase.
-
Add equal volumes of the n-octanol and aqueous phases to a glass vial.
-
Add a known amount of the compound stock solution to the vial.
-
Securely cap the vial and place it on a mechanical shaker. Shake for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the logP value using the formula: logP = log10([Concentration in octanol] / [Concentration in aqueous phase]).
Determination of Thermodynamic Solubility by Saturation Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.[17][18][19][20][21]
Materials:
-
Deuterated adenosine compound (solid)
-
Solvent of interest (e.g., water, buffer)
-
Glass vials with screw caps
-
Thermostated shaker or incubator
-
Filtration device (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid deuterated adenosine compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a thermostated shaker at a constant temperature.
-
Agitate the suspension for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Filter an aliquot of the supernatant to remove any undissolved solid.
-
Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method.
-
The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Determination of Melting Point
The melting point is a fundamental physical property that indicates the purity of a crystalline solid.[1][22][23][24]
Materials:
-
Deuterated adenosine compound (crystalline solid)
-
Capillary tubes (one end sealed)
-
Melting point apparatus
Procedure:
-
Finely powder a small amount of the crystalline deuterated adenosine compound.
-
Pack a small amount of the powder into the sealed end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). The range between these two temperatures is the melting point range.
Experimental and Analytical Workflows
The characterization of deuterated adenosine compounds involves a series of interconnected experimental and analytical steps. The following diagrams illustrate a typical workflow for the synthesis and analysis of these compounds.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 11. ishigirl.tripod.com [ishigirl.tripod.com]
- 12. ijper.org [ijper.org]
- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. researchgate.net [researchgate.net]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. scilit.com [scilit.com]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 24. csub.edu [csub.edu]
Investigating Cytokinin Pathways: A Technical Guide to Stable Isotope-Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the investigation of cytokinin pathways, focusing on the application of stable isotope-labeled standards for precise quantification. Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, influencing processes from cell division and differentiation to senescence and nutrient mobilization. Understanding the intricate signaling and metabolic pathways of cytokinins is crucial for advancements in agriculture, biotechnology, and drug development. The use of stable isotope dilution with mass spectrometry has become the gold standard for accurate and sensitive quantification of these low-abundance hormones.
The Cytokinin Signaling Cascade: A Multi-Step Phosphorelay
Cytokinin signaling in plants is a sophisticated process mediated by a two-component signaling system, analogous to pathways found in bacteria.[1][2][3] This multi-step phosphorelay ensures a highly regulated response to cytokinin perception. The signal is initiated at the cell membrane and transduced to the nucleus to elicit a transcriptional response.
The signaling pathway can be summarized in four main steps:
-
Signal Perception: Cytokinins are perceived by membrane-bound histidine kinase receptors (AHKs).[4][5]
-
Phosphorelay Initiation: Upon cytokinin binding, the AHKs autophosphorylate on a histidine residue. This phosphate (B84403) group is then transferred to an aspartate residue within the receptor's receiver domain.[3][5]
-
Signal Transduction: Histidine phosphotransfer proteins (AHPs) shuttle the phosphate group from the AHKs to the nucleus.[3][6]
-
Transcriptional Activation: In the nucleus, AHPs transfer the phosphate group to Type-B Arabidopsis Response Regulators (ARRs). Phosphorylated Type-B ARRs act as transcription factors, activating the expression of cytokinin-responsive genes, including Type-A ARRs.[1][4] Type-A ARRs, in turn, act as negative regulators of the pathway, creating a feedback loop to attenuate the signal.[1]
References
- 1. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cytokinins by mass spectrometry based on stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]
Affinity and Selectivity Profile of N6-(4-Methoxybenzyl)adenosine for Adenosine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the affinity and selectivity of N6-(4-Methoxybenzyl)adenosine as a ligand for the four subtypes of adenosine (B11128) receptors: A₁, A₂ₐ, A₂ₑ, and A₃. While direct, comprehensive quantitative data for N6-(4-Methoxybenzyl)adenosine across all receptor subtypes is not extensively available in published literature, this document synthesizes existing knowledge from structure-activity relationship (SAR) studies of closely related N6-benzyladenosine analogues to infer its likely binding profile. This guide also presents detailed experimental protocols for determining receptor binding affinity and functional activity, alongside diagrams of the associated signaling pathways and a typical experimental workflow. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel adenosine receptor modulators.
Introduction
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes and have emerged as significant therapeutic targets for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer. The four known subtypes of adenosine receptors—A₁, A₂ₐ, A₂ₑ, and A₃—exhibit distinct tissue distribution and downstream signaling pathways. The development of subtype-selective ligands is crucial for achieving targeted therapeutic effects with minimal off-target side effects.
N6-substituted adenosine derivatives have been a major focus of research for developing selective agonists and antagonists. The N6-benzyladenosine scaffold, in particular, has been shown to be a versatile template for tuning affinity and selectivity. Structure-activity relationship studies have indicated that substitutions on the benzyl (B1604629) ring can significantly influence the interaction of these ligands with the different adenosine receptor subtypes. Notably, the presence of a 4-methoxy group on the benzyl ring has been suggested to enhance selectivity for the A₃ adenosine receptor.[1]
This guide summarizes the available data on the affinity and selectivity of N6-(4-Methoxybenzyl)adenosine, provides detailed methodologies for its characterization, and visualizes the key experimental and signaling pathways.
Quantitative Data on Receptor Affinity and Selectivity
Table 1: Binding Affinity (Ki, nM) of N6-Benzyladenosine Derivatives at Human Adenosine Receptors
| Compound | A₁ Receptor (Ki, nM) | A₂ₐ Receptor (Ki, nM) | A₃ Receptor (Ki, nM) | A₂ₑ Receptor (Ki, nM) | Reference |
| N6-Benzyladenosine | 150 | 500 | 350 | >10,000 | [1] |
| N6-(4-Methoxybenzyl)adenosine | Data not available | Data not available | Potentially < 350 nM | Data not available | Inferred from[1] |
| N6-(4-Nitrobenzyl)adenosine | 230 | 830 | 110 | >10,000 | [1] |
Note: The affinity for the A₃ receptor is inferred from the qualitative statement that a 4-methoxy group on the benzyl ring of N6-benzyladenosine derivatives favors A₃ selectivity.[1] Direct experimental verification is required.
Table 2: Selectivity Ratios of N6-Benzyladenosine Derivatives
| Compound | A₁/A₃ Selectivity | A₂ₐ/A₃ Selectivity | Reference |
| N6-Benzyladenosine | ~0.43 | ~1.43 | Calculated from[1] |
| N6-(4-Methoxybenzyl)adenosine | Potentially > 1 | Potentially > 1 | Inferred from[1] |
| N6-(4-Nitrobenzyl)adenosine | 2.09 | 7.55 | Calculated from[1] |
Note: Selectivity ratios are calculated as Ki (subtype) / Ki (A₃). A higher ratio indicates greater selectivity for the A₃ receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the affinity and functional activity of ligands like N6-(4-Methoxybenzyl)adenosine at adenosine receptors.
Radioligand Binding Assay for Adenosine Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific adenosine receptor subtype.
3.1.1. Materials
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human adenosine receptor of interest (A₁, A₂ₐ, A₂ₑ, or A₃).
-
Radioligands:
-
A₁ Receptor: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
-
A₂ₐ Receptor: [³H]ZM241385 or [³H]CGS 21680
-
A₂ₑ Receptor: [³H]PSB-603
-
A₃ Receptor: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)
-
-
Test Compound: N6-(4-Methoxybenzyl)adenosine
-
Non-specific Binding Control: A high concentration of a non-radiolabeled standard antagonist or agonist (e.g., 10 µM NECA or theophylline).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates and vacuum filtration manifold.
-
Scintillation counter.
3.1.2. Procedure
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of varying concentrations of the test compound (N6-(4-Methoxybenzyl)adenosine).
-
50 µL of the appropriate radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (or 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plates.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol determines the functional activity of the test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels, which are modulated by the activation of adenosine receptors.
3.2.1. Materials
-
Cell Lines: CHO or HEK293 cells stably expressing the human adenosine receptor of interest.
-
Test Compound: N6-(4-Methoxybenzyl)adenosine.
-
Forskolin (B1673556): To stimulate adenylyl cyclase for A₁ and A₃ receptor assays.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Cell Culture Medium and Reagents.
3.2.2. Procedure
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
For A₂ₐ and A₂ₑ Receptors (Gs-coupled): Replace the medium with assay buffer containing varying concentrations of the test compound.
-
For A₁ and A₃ Receptors (Gi-coupled): Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes, followed by the addition of a fixed concentration of forskolin (e.g., 1-10 µM).
-
-
Incubation: Incubate the plates at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathways
Caption: Adenosine receptor signaling pathways.
Experimental Workflow
Caption: Workflow for characterizing adenosine receptor ligands.
Conclusion
N6-(4-Methoxybenzyl)adenosine is a promising adenosine analogue with a potential for A₃ receptor selectivity, as suggested by structure-activity relationship studies of related compounds. This technical guide provides a framework for its further investigation by summarizing the expected binding profile, offering detailed experimental protocols for its characterization, and illustrating the underlying biological and experimental processes. The data and methodologies presented here will aid researchers in the systematic evaluation of this and other novel adenosine receptor ligands, ultimately contributing to the development of more effective and selective therapeutics. Direct experimental determination of the binding affinities of N6-(4-Methoxybenzyl)adenosine at all four adenosine receptor subtypes is highly recommended to confirm its precise selectivity profile.
References
Methodological & Application
Application Notes: N6-(4-Methoxybenzyl)adenosine-d3 as an Internal Standard for Quantitative Analysis
Introduction
N6-(4-Methoxybenzyl)adenosine is a synthetic analog of the endogenous nucleoside adenosine (B11128). Like other adenosine analogs, it is investigated for its potential roles in purinergic signaling pathways, which are involved in a wide array of physiological processes including cardiovascular function, immune responses, and neuronal signaling.[1] Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as N6-(4-Methoxybenzyl)adenosine-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte allows for correction of variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[2]
These application notes provide a detailed protocol for the quantification of N6-(4-Methoxybenzyl)adenosine in a biological matrix (e.g., human plasma) using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the mass spectrometry parameters and representative validation data for the LC-MS/MS method.
Table 1: Optimized Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N6-(4-Methoxybenzyl)adenosine | 388.2 | 256.1 | 25 |
| This compound (Internal Standard) | 391.2 | 259.1 | 25 |
Table 2: Calibration Curve for N6-(4-Methoxybenzyl)adenosine in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean, n=3) | % Accuracy |
| 1.0 | 0.012 | 102.5 |
| 2.5 | 0.031 | 101.2 |
| 5.0 | 0.062 | 99.8 |
| 10.0 | 0.124 | 99.1 |
| 25.0 | 0.315 | 100.4 |
| 50.0 | 0.628 | 100.9 |
| 100.0 | 1.251 | 99.5 |
| 250.0 | 3.130 | 98.8 |
| 500.0 | 6.245 | 99.3 |
| Linearity (r²) | 0.9995 | |
| Range | 1.0 - 500.0 ng/mL |
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| Low (LQC) | 3.0 | 4.5 | 103.1 | 5.8 | 101.7 |
| Medium (MQC) | 75.0 | 3.1 | 98.9 | 4.2 | 99.5 |
| High (HQC) | 400.0 | 2.8 | 101.2 | 3.9 | 100.8 |
Experimental Protocols
This section details the methodology for the quantification of N6-(4-Methoxybenzyl)adenosine.
Materials and Reagents
-
N6-(4-Methoxybenzyl)adenosine (Analyte)
-
This compound (Internal Standard, IS)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve N6-(4-Methoxybenzyl)adenosine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve (ranging from 20 ng/mL to 10,000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, and unknown samples.
-
Add 50 µL of control human plasma to each tube.
-
For calibration standards, spike 5 µL of the appropriate working standard solution into the plasma. For blanks, add 5 µL of 50:50 acetonitrile:water. For unknown samples, add 5 µL of 50:50 acetonitrile:water.
-
Add 20 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
MRM Transitions: See Table 1.
Visualizations
Mass Fragmentation Pathway
Caption: Fragmentation of N6-(4-Methoxybenzyl)adenosine in the mass spectrometer.
Experimental Workflow
Caption: Workflow for the quantification of N6-(4-Methoxybenzyl)adenosine.
References
Application Note: Quantitative Analysis of Cytokinins by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, including processes like cell division, differentiation, and senescence.[1][2][3] Accurate quantification of endogenous cytokinin levels is crucial for understanding their physiological functions and for applications in agriculture and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of cytokinins due to its high selectivity and sensitivity.[4][5][6] This application note provides a detailed protocol for the quantitative analysis of a wide range of cytokinins in plant tissues using LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of cytokinins by LC-MS/MS is depicted below. This process involves sample homogenization, extraction of cytokinins, purification using solid-phase extraction, and subsequent analysis by an LC-MS/MS system.
Caption: Experimental workflow for cytokinin extraction, purification, and analysis.
Quantitative Data
The following tables summarize typical parameters for the LC-MS/MS analysis of cytokinins.
Table 1: Typical LC Gradient for Cytokinin Separation
| Time (min) | Solvent A (%) (0.1% Formic Acid in Water) | Solvent B (%) (0.1% Formic Acid in Acetonitrile (B52724)/Methanol) |
| 0.0 | 99.0 | 1.0 |
| 1.0 | 99.0 | 1.0 |
| 7.0 | 30.0 | 70.0 |
| 8.0 | 1.0 | 99.0 |
| 10.0 | 1.0 | 99.0 |
| 10.1 | 99.0 | 1.0 |
| 12.0 | 99.0 | 1.0 |
Note: This is an exemplary gradient and may require optimization based on the specific column and cytokinin species being analyzed.
Table 2: Exemplary MRM Transitions for Common Cytokinins
| Cytokinin | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| trans-Zeatin (tZ) | 220.1 | 136.1 | 15 |
| trans-Zeatin Riboside (tZR) | 352.2 | 220.1 | 10 |
| Isopentenyladenine (iP) | 204.1 | 136.1 | 15 |
| Isopentenyladenosine (iPR) | 336.2 | 204.1 | 10 |
| Dihydrozeatin (DHZ) | 222.1 | 136.1 | 15 |
| Dihydrozeatin Riboside (DHZR) | 354.2 | 222.1 | 10 |
Note: These values can vary depending on the mass spectrometer used and should be optimized for each instrument.
Table 3: Reported Limits of Detection (LODs) for Cytokinins
| Cytokinin | LOD (fmol) | Reference |
| Various Isoprenoid Cytokinins | 10 - 50 | [7] |
| 12 Cytokinins (free form and conjugates) | 0.1 - 2.0 pg (approx. 0.4 - 8 fmol) | [4] |
Experimental Protocols
1. Plant Tissue Extraction
This protocol is adapted from several sources for efficient extraction of a broad range of cytokinins.[4][8][9]
Materials:
-
Plant tissue (100-500 mg fresh weight)
-
Liquid nitrogen
-
Mortar and pestle
-
Modified Bieleski's solvent (methanol:water:formic acid, 15:4:1, v/v/v), pre-chilled to -20°C
-
Internal standards (deuterium-labeled cytokinins)
-
Microcentrifuge tubes (2 mL)
-
Refrigerated microcentrifuge
Procedure:
-
Weigh the fresh plant tissue and immediately freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled modified Bieleski's solvent containing the internal standards.
-
Vortex vigorously for 1 min.
-
Incubate on a shaker at 4°C for 1 hour.
-
Centrifuge at 14,000 x g for 15 min at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.
2. Solid-Phase Extraction (SPE) Purification
This protocol utilizes a mixed-mode cation exchange cartridge to purify and concentrate the cytokinins.[8][9]
Materials:
-
Oasis MCX SPE cartridges (or equivalent)
-
SPE vacuum manifold
-
0.1 M HCl
-
5% NH4OH in 60% methanol
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Condition the Oasis MCX cartridge by sequentially passing through:
-
5 mL of methanol
-
5 mL of 0.1 M HCl
-
5 mL of water
-
-
Load the cytokinin extract (supernatant from the extraction step) onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Wash the cartridge with 5 mL of methanol to remove other interfering compounds.
-
Elute the cytokinins with 5 mL of 5% NH4OH in 60% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
3. LC-MS/MS Analysis
Materials:
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile or methanol
-
Reconstituted cytokinin extract
Procedure:
-
Reconstitute the dried eluate in 100 µL of the initial mobile phase conditions (e.g., 99% Solvent A, 1% Solvent B).
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Separate the cytokinins using a gradient elution program (see Table 1 for an example).
-
Detect the cytokinins using the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Optimize MRM transitions for each cytokinin and its corresponding internal standard (see Table 2 for examples).
-
Quantify the endogenous cytokinins by comparing the peak area ratios of the analyte to its labeled internal standard against a calibration curve.
Cytokinin Signaling Pathway
Cytokinins exert their effects through a multi-step phosphorelay signaling pathway, similar to two-component systems in bacteria.[2][10][11] The key components of this pathway are histidine kinase receptors (AHKs), histidine phosphotransfer proteins (AHPs), and response regulators (ARRs).[1][3]
Caption: A simplified diagram of the cytokinin signaling pathway.
References
- 1. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 2. youtube.com [youtube.com]
- 3. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of cytokinins in plants by high performance liquid chromatography: electronspray ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Cytokinin signaling and response regulator protein - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of N6-(4-Methoxybenzyl)adenosine in Biological Matrices using N6-(4-Methoxybenzyl)adenosine-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-(4-Methoxybenzyl)adenosine is a synthetic analog of adenosine (B11128), a purine (B94841) nucleoside that plays a crucial role in various physiological processes through its interaction with adenosine receptors (A1, A2A, A2B, and A3).[1] Adenosine analogs are of significant interest in drug development for their potential therapeutic effects, including vasodilation and anti-cancer properties.[2] Accurate quantification of these analogs in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies.
This application note provides a detailed protocol for the quantitative analysis of N6-(4-Methoxybenzyl)adenosine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard, N6-(4-Methoxybenzyl)adenosine-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing high accuracy and precision.[3]
Experimental Protocols
Materials and Reagents
-
N6-(4-Methoxybenzyl)adenosine (Analyte)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of the biological matrix sample (e.g., plasma), add 10 µL of this compound internal standard solution (concentration is typically in the mid-range of the calibration curve, e.g., 50 ng/mL).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N6-(4-Methoxybenzyl)adenosine | 388.2 | 136.1 | 35 |
| This compound | 391.2 | 136.1 | 35 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used. The product ion at m/z 136.1 corresponds to the adenine (B156593) base with the benzyl (B1604629) group.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 12,345 | 554,321 | 0.022 |
| 5 | 65,432 | 561,234 | 0.117 |
| 10 | 132,456 | 549,876 | 0.241 |
| 50 | 678,910 | 555,678 | 1.222 |
| 100 | 1,345,678 | 560,123 | 2.402 |
| 500 | 6,789,012 | 558,910 | 12.147 |
| 1000 | 13,567,890 | 557,543 | 24.335 |
Precision and Accuracy
The precision and accuracy of the method are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 80 | 82.1 | 102.6 | 3.1 |
| High | 800 | 795.5 | 99.4 | 2.8 |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of N6-(4-Methoxybenzyl)adenosine.
Caption: Simplified adenosine signaling pathway activated by adenosine analogs.
References
- 1. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. medchemexpress.com [medchemexpress.com]
Synthesis of N6-Substituted Adenosine Derivatives from 6-Chloropurine Riboside: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of N6-substituted adenosine (B11128) derivatives, a class of compounds with significant therapeutic potential, using 6-chloropurine (B14466) riboside as a starting material. These derivatives are pivotal in the study of purinergic signaling, acting as modulators of adenosine receptors, which are implicated in a myriad of physiological and pathological processes.
N6-substituted adenosine analogs are crucial tools in pharmacology and medicinal chemistry due to their ability to selectively target adenosine receptor subtypes (A1, A2A, A2B, and A3). This selectivity allows for the investigation of specific signaling pathways and the development of targeted therapies for cardiovascular diseases, inflammation, cancer, and neurological disorders.[1] The synthesis of these derivatives is primarily achieved through the nucleophilic aromatic substitution of the chlorine atom at the 6-position of the purine (B94841) ring of 6-chloropurine riboside with a diverse range of primary and secondary amines.[1]
Application Notes
The synthetic route from 6-chloropurine riboside offers a versatile and efficient method to generate a library of N6-substituted adenosine derivatives. The choice of the amine substituent is critical in determining the derivative's affinity and selectivity for the different adenosine receptor subtypes. For instance, N6-cycloalkyl substitutions often confer selectivity for the A1 adenosine receptor, while N6-benzyl groups can lead to potent A3 receptor agonists.[2][3]
These compounds have found broad applications in drug discovery and development:
-
Cardiovascular Research: A1 and A3 receptor agonists have shown cardioprotective effects, making them attractive candidates for treating ischemia-reperfusion injury.[2][4]
-
Oncology: Certain N6-substituted adenosine derivatives have demonstrated antitumor properties in various cancer cell lines.[5]
-
Neuroscience: Modulation of adenosine receptors in the central nervous system is a promising strategy for the treatment of neurodegenerative diseases and pain.
-
Inflammation and Immunology: A2A and A3 receptor agonists possess anti-inflammatory properties, suggesting their potential use in treating inflammatory conditions.
The straightforward nature of the synthesis allows for the rapid generation of analogs for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds with desired pharmacological profiles.
Experimental Protocols
This section provides a generalized protocol for the synthesis of N6-substituted adenosine derivatives from 6-chloropurine riboside, followed by a specific example for the synthesis of N6-benzyladenosine.
General Protocol for the Synthesis of N6-Substituted Adenosine Derivatives
This procedure details the nucleophilic substitution reaction at the C6 position of 6-chloropurine riboside.
Materials:
-
6-Chloropurine riboside
-
Appropriate primary or secondary amine (e.g., benzylamine (B48309), cyclohexylamine)
-
Triethylamine (B128534) (Et3N) or other suitable base
-
Anhydrous ethanol (B145695) or other appropriate solvent
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane (B109758)/methanol (B129727), ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine riboside (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) and triethylamine (2-3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system to yield the pure N6-substituted adenosine derivative.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Example Protocol: Synthesis of N6-Benzyladenosine
Materials:
-
6-Chloropurine riboside (286.7 mg, 1.0 mmol)
-
Benzylamine (120 µL, 1.1 mmol)
-
Triethylamine (418 µL, 3.0 mmol)
-
Anhydrous ethanol (20 mL)
Procedure:
-
To a solution of 6-chloropurine riboside in anhydrous ethanol, add benzylamine and triethylamine.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4 hours.
-
Monitor the reaction by TLC (e.g., using 10% methanol in dichloromethane as the mobile phase).
-
After completion, cool the reaction mixture and evaporate the solvent in vacuo.
-
Purify the resulting residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0-10%) to afford N6-benzyladenosine as a white solid.
Data Presentation
The following tables summarize quantitative data for a selection of N6-substituted adenosine derivatives synthesized from 6-chloropurine riboside.
| N6-Substituent | Amine Used | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Allyl | Allylamine | Ethanol | Reflux | - | Quantitative | [5] |
| Isopropyl | Isopropylamine | Ethanol | Reflux | - | Quantitative | [5] |
| Propargyl | Propargylamine | Ethanol | Reflux | - | Quantitative | [5] |
| 2-Methylallyl | 2-Methylallylamine | Ethanol | Reflux | - | Quantitative | [5] |
| Benzyl | Benzylamine | Ethanol | 80 | 3 | 74-86 | [6] |
| Cyclohexyl | Cyclohexylamine | Ethanol | 80 | 3 | 74-86 | [6] |
| (R)-1-Phenylethyl | (R)-1-Phenylethylamine | Ethanol | 80 | 3 | - | [2] |
| 3-Iodobenzyl | 3-Iodobenzylamine | Ethanol | 80 | - | - | [7] |
Table 1: Synthetic yields of various N6-substituted adenosine derivatives.
| Derivative | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| N6-Cyclopentyladenosine | A1 | 0.6 | - | [2] |
| N6-(R)-Phenylisopropyladenosine (R-PIA) | A1 | 0.8 | - | [2] |
| N6-Benzyladenosine | A3 | 25 | - | [3] |
| N6-(3-Iodobenzyl)adenosine | A1 | 3.0 | - | [7] |
| A2A | 3.2 | - | [7] | |
| A3 | 1.5 | - | [7] | |
| 2-Chloro-N6-(3-Iodobenzyl)adenosine | A1 | 3.5 | - | [7] |
| A2A | 10 | - | [7] | |
| A3 | 1.4 | - | [7] | |
| N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide | A1 | 55 | - | [3] |
| A2A | 55 | - | [3] | |
| A3 | 1.1 | - | [3] | |
| 2-Chloro-N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide | A3 | 0.33 | 67 | [7] |
Table 2: Biological activity of selected N6-substituted adenosine derivatives at adenosine receptor subtypes.
Visualization of Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and a simplified representation of the adenosine A1 and A3 receptor signaling pathways.
Caption: General experimental workflow for the synthesis of N6-substituted adenosine derivatives.
Caption: Simplified Adenosine A1 Receptor Signaling Pathway.
Caption: Simplified Adenosine A3 Receptor Signaling Pathway.
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N6-(4-Methoxybenzyl)adenosine-d3 in Stable Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-(4-Methoxybenzyl)adenosine is a synthetic analog of the endogenous nucleoside adenosine (B11128).[1] Like adenosine, its analogs interact with a family of G protein-coupled receptors (GPCRs) known as adenosine receptors (A1, A2A, A2B, and A3). These receptors are integral to a multitude of physiological processes, including cardiovascular function, immune responses, inflammation, and neuronal signaling.[1] Modifications at the N6-position of the adenine (B156593) base, such as the addition of a 4-methoxybenzyl group, can alter the compound's affinity and selectivity for these receptor subtypes.[1] Specifically, N6-substituted adenosine derivatives often show a preference for A1 and A3 receptors, and the 4-methoxy group on the benzyl (B1604629) substituent has been suggested to favor A3 selectivity.[1][2] This makes N6-(4-Methoxybenzyl)adenosine a valuable tool for investigating the specific roles of these receptors.
Stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of molecules in complex biological matrices. N6-(4-Methoxybenzyl)adenosine-d3, a deuterium-labeled version of N6-(4-Methoxybenzyl)adenosine, serves as an ideal internal standard for such assays.[3] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for distinct detection by the mass spectrometer. This methodology enables precise and accurate quantification, crucial for pharmacokinetic studies, metabolism research, and biomarker discovery.
Principle of Stable Isotope Dilution Assay
The core principle of stable isotope dilution (SID) analysis is the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the unlabeled analyte to the labeled internal standard is measured by LC-MS/MS. Since the analyte and the internal standard behave almost identically during extraction, purification, and ionization, any sample loss will affect both compounds equally, thus preserving the ratio. This allows for highly accurate and precise quantification of the analyte, correcting for variations in sample recovery and matrix effects.
Applications
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of N6-(4-Methoxybenzyl)adenosine and related therapeutic candidates.
-
Drug Metabolism Research: Identifying and quantifying metabolites of N6-substituted adenosine analogs.
-
Biomarker Quantification: Measuring the levels of N6-(4-Methoxybenzyl)adenosine or similar compounds as potential biomarkers in various physiological and pathological states.
-
Receptor Binding Assays: Quantifying the concentration of the ligand in competitive binding studies to determine receptor affinity.
Experimental Protocol: Quantitative Analysis of N6-(4-Methoxybenzyl)adenosine in Biological Samples using LC-MS/MS
This protocol provides a general framework for the quantification of N6-(4-Methoxybenzyl)adenosine in a biological matrix (e.g., plasma, cell culture media) using this compound as an internal standard. Optimization of specific parameters may be required for different sample types and instrumentation.
1. Materials and Reagents
-
N6-(4-Methoxybenzyl)adenosine (Analyte)
-
This compound (Internal Standard)[3]
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.
-
Calibration Curve and QC Samples: Spike the appropriate biological matrix with the analyte working standards to create a calibration curve. Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma) on ice.
-
To 100 µL of each sample, calibration standard, and QC sample in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions. The total run time is typically a few minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical): The exact m/z values will need to be determined by direct infusion of the analyte and IS. For N6-(4-Methoxybenzyl)adenosine (C18H19N5O5, MW: 385.38) and its d3 analog (MW: 388.39), the precursor ions would be [M+H]+. The product ions would result from fragmentation of the precursor, often corresponding to the adenine-based fragment.
-
Analyte (Unlabeled): Precursor [M+H]+ → Product
-
Internal Standard (d3): Precursor [M+H]+ → Product
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard for each sample.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is often used.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables represent typical data that would be generated during the validation of a stable isotope dilution LC-MS/MS assay. The values are illustrative and would need to be determined experimentally.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Linear |
| Weighting Factor | 1/x² |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Assay Performance Characteristics
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Matrix Effect | 90 - 110% |
| Recovery | > 85% |
Visualizations
Adenosine Signaling Pathway
Caption: Simplified Adenosine Receptor Signaling Pathways.
Experimental Workflow for Stable Isotope Dilution Assay
Caption: Workflow for SID-LC-MS/MS Analysis.
References
Application Notes and Protocols: Cell-Based Assay Development for Adenosine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes and represent significant targets for therapeutic intervention in conditions ranging from cardiovascular disease and inflammation to neurological disorders.[1][2] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[1][3] The development of novel ligands for these receptors necessitates robust and reliable cell-based assays to characterize their pharmacological properties. These application notes provide detailed protocols for essential cell-based assays used in the discovery and development of adenosine receptor ligands.
Adenosine receptors mediate their effects by coupling to various G proteins, leading to the modulation of intracellular second messenger levels.[1][4] The A1 and A3 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5][6][7] Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[6][8] Additionally, A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium.[5][9][10]
This document outlines key experimental workflows, from fundamental radioligand binding assays to functional assessments of cAMP modulation and calcium mobilization. The provided protocols are designed to be comprehensive and adaptable to specific research needs, facilitating the accurate pharmacological profiling of novel adenosine receptor ligands.
Adenosine Receptor Signaling Pathways
Understanding the signaling cascades initiated by adenosine receptor activation is fundamental to designing appropriate functional assays. The distinct coupling of each receptor subtype to different G proteins dictates the choice of second messenger to be measured.
A1 Receptor Signaling Pathway
The A1 adenosine receptor (A1AR) primarily couples to inhibitory G proteins (Gi/o).[5] Activation of the A1AR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[11] The βγ subunits of the dissociated G protein can also modulate the activity of other effectors, such as ion channels.
Caption: A1 Receptor Signaling Pathway.
A2A and A2B Receptor Signaling Pathway
Both A2A and A2B adenosine receptors couple to stimulatory Gs proteins.[8] Ligand binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors.[8][12][13]
Caption: A2A/A2B Receptor Signaling Pathway.
A3 and Gq-Coupled A2B Receptor Signaling Pathway
The A3 receptor can couple to both Gi and Gq proteins.[5][14] Similarly, under certain conditions, the A2B receptor can also couple to Gq proteins.[5][10] Activation of the Gq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[15]
Caption: A3/Gq-Coupled A2B Receptor Signaling.
Key Cell-Based Assays for Adenosine Receptor Ligands
A comprehensive pharmacological characterization of adenosine receptor ligands involves a combination of binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity (Ki) of a ligand for a specific receptor subtype.[16] These assays measure the direct interaction of a radiolabeled ligand with the receptor.
Experimental Workflow:
References
- 1. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptors and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 12. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
Preparing N6-(4-Methoxybenzyl)adenosine-d3 stock solutions and storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and storage of stock solutions of N6-(4-Methoxybenzyl)adenosine-d3, a deuterated analog of N6-(4-Methoxybenzyl)adenosine. N6-substituted adenosine (B11128) derivatives are known to interact with adenosine receptors, playing roles in processes such as vasodilation and cancer progression.[1][2] These application notes are intended to provide a standardized framework for researchers to ensure consistency and accuracy in experimental results.
Compound Information
This compound is the deuterium-labeled version of N6-(4-Methoxybenzyl)adenosine. The inclusion of deuterium (B1214612) can be useful in metabolic studies and for altering pharmacokinetic properties.[2] While specific data for the deuterated form is limited, the properties of the parent compound and similar adenosine analogs provide guidance for its handling and use.
Table 1: Properties of this compound and Related Analogs
| Property | This compound | N6-(4-Hydroxybenzyl)adenosine | Adenosine-d2 |
| Primary Use | Research, Isotope-labeled standard | P2Y Receptor Inhibitor | Isotope-labeled standard |
| Typical Solvent | DMSO | DMSO (≥ 100 mg/mL), H2O (< 0.1 mg/mL) | DMSO |
| Powder Storage | Refer to Certificate of Analysis | -20°C (3 years), 4°C (2 years) | Refer to Certificate of Analysis |
| Stock Solution Storage | Not specified; see recommendations below. | -80°C (2 years), -20°C (1 year)[3] | -80°C (6 months), -20°C (1 month)[4] |
| Shipping Condition | Room Temperature[1] | Room Temperature | Room Temperature |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a specific amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the compound's molecular weight.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For instance, if you weighed out 3.904 mg of this compound (assuming a molecular weight of approximately 390.4 g/mol ), you would add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if precipitation is observed.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Based on data for similar compounds, storage at -80°C is recommended for periods longer than a month.[3][4]
Preparation of Aqueous Working Solutions
For many cell-based assays, a high concentration of DMSO can be toxic. Therefore, the DMSO stock solution must be diluted into an aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound in DMSO (from Protocol 2.1)
-
Sterile aqueous buffer (e.g., PBS, saline) or cell culture medium
-
Sterile dilution tubes
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the desired aqueous buffer or medium to achieve the final working concentration. It is crucial to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to minimize solvent effects on the experimental system.
-
Use Immediately: It is recommended to prepare aqueous working solutions fresh for each experiment and use them immediately.
Visualized Workflows and Pathways
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Potential Signaling Pathway Involvement
N6-substituted adenosine analogs are known to interact with adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors (GPCRs). The activation of these receptors can lead to various downstream signaling cascades. For instance, activation of the A3 adenosine receptor has been studied for its potential cardioprotective and anti-inflammatory effects.[5][6]
Caption: Simplified potential signaling pathway via an adenosine receptor.
Storage and Stability Recommendations
To ensure the long-term stability and efficacy of this compound, proper storage is critical.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Up to 3 years (based on analog data) | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -20°C | Up to 1 year (based on analog data)[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 2 years (based on analog data)[3] | Preferred for long-term storage. |
| Aqueous Working Solution | 2-8°C | Use immediately | Prone to degradation; prepare fresh for each experiment. |
Note: The storage recommendations for the stock solution are based on data for similar non-deuterated adenosine analogs. It is always best to refer to the manufacturer's Certificate of Analysis for specific storage guidelines for this compound.
Conclusion
Proper preparation and storage of this compound stock solutions are essential for obtaining reliable and reproducible experimental results. By following these protocols, researchers can minimize variability and ensure the integrity of the compound throughout their studies. The provided workflows and pathway diagrams offer a visual guide to the procedures and potential biological context of this compound.
References
- 1. This compound MedChemExpress (MCE) [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adenosine A3 receptor agonist, N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide, is protective in two murine models of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N6-(4-Methoxybenzyl)adenosine-d3 in Plant Hormone Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-(4-Methoxybenzyl)adenosine-d3 is a deuterated analog of a synthetic cytokinin, a class of plant hormones that promote cell division and influence a wide array of developmental processes. Due to its isotopic labeling, this compound serves as an invaluable tool in plant hormone research, primarily as an internal standard for the accurate quantification of cytokinins and related molecules in complex plant extracts. Its structural similarity to endogenous cytokinins allows it to mimic their behavior during extraction, purification, and analysis, while its distinct mass allows for precise differentiation and quantification using mass spectrometry.
This document provides detailed application notes and experimental protocols for the use of this compound in plant hormone studies, particularly focusing on quantitative analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).
Application Notes
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantification of cytokinins.[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting for the loss of analyte during sample preparation and for compensating for matrix effects during LC-MS analysis.[2][3] This method offers high accuracy and precision in determining the concentration of endogenous plant hormones, which are often present at very low levels.[1]
Key Advantages:
-
Accurate Quantification: Corrects for analyte loss during sample processing and ion suppression/enhancement in the mass spectrometer.
-
High Sensitivity and Selectivity: Enables precise measurement of low-abundance hormones in complex biological matrices.[1]
-
Versatility: Can be used for the analysis of various plant tissues, including leaves, roots, and seeds.[3]
Experimental Protocols
Protocol 1: Quantification of Cytokinins in Plant Tissue using LC-MS/MS with this compound as an Internal Standard
This protocol outlines the general steps for the extraction, purification, and quantification of cytokinins from plant tissue.
1. Sample Preparation and Extraction:
-
Harvest and immediately freeze the plant tissue of interest (e.g., 50-100 mg fresh weight) in liquid nitrogen to quench metabolic activity.[3]
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
To the homogenized tissue, add a known amount of this compound (e.g., 10 pmol) as the internal standard.
-
Add 1 mL of a pre-chilled extraction solvent (e.g., modified Bieleski buffer: methanol (B129727)/water/formic acid, 15:4:1, v/v/v).
-
Incubate the mixture for 1 hour at -20°C with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Re-extract the pellet with 0.5 mL of the extraction solvent, centrifuge again, and combine the supernatants.
2. Solid-Phase Extraction (SPE) for Sample Purification:
-
Activate a C18 SPE cartridge by washing with 1 mL of 100% methanol followed by 1 mL of water.
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering polar compounds.
-
Elute the cytokinins with 1 mL of 80% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the target cytokinins and the internal standard. The transitions for this compound will have a +3 Da shift compared to its non-deuterated counterpart.
-
4. Data Analysis:
-
Create a calibration curve using known concentrations of authentic cytokinin standards spiked with a constant amount of the this compound internal standard.
-
Calculate the peak area ratio of the endogenous cytokinin to the internal standard in the plant samples.
-
Determine the concentration of the endogenous cytokinin in the samples by interpolating from the calibration curve.
Data Presentation
The following tables represent hypothetical quantitative data obtained from an experiment investigating the effect of a treatment on cytokinin levels in Arabidopsis thaliana seedlings.
Table 1: Multiple Reaction Monitoring (MRM) Transitions for Selected Cytokinins and the Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| trans-Zeatin | 220.1 | 136.1 |
| Isopentenyladenine | 204.1 | 136.1 |
| N6-(4-Methoxybenzyl)adenosine | 388.2 | 256.1 |
| This compound (Internal Standard) | 391.2 | 259.1 |
Table 2: Quantification of Cytokinins in Arabidopsis thaliana Seedlings (pmol/g Fresh Weight)
| Treatment | trans-Zeatin | Isopentenyladenine |
| Control | 15.2 ± 1.8 | 25.7 ± 2.5 |
| Treatment X | 28.9 ± 3.1 | 42.1 ± 4.0 |
Data are presented as mean ± standard deviation (n=3). The addition of a known amount of this compound to each sample allows for the accurate determination of these values.
Visualizations
Cytokinin Signaling Pathway
Caption: Simplified cytokinin signaling pathway in plants.
Experimental Workflow for Cytokinin Quantification
Caption: Workflow for cytokinin quantification using an internal standard.
References
Application Notes and Protocols: Radioligand Binding Assay for N6-Substituted Adenosines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and represent significant targets for therapeutic intervention. The four subtypes—A1, A2A, A2B, and A3—are modulated by endogenous adenosine and synthetic ligands, including a wide array of N6-substituted adenosines. Radioligand binding assays are a cornerstone technique for characterizing the interaction of these compounds with their receptors.[1][2][3] This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the affinity of N6-substituted adenosine analogs for adenosine receptors.
Adenosine Receptor Signaling Pathways
Adenosine receptors are coupled to various G proteins, initiating distinct intracellular signaling cascades upon activation. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Conversely, A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production.[4][5][6] In some instances, A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[4][5]
Data Presentation: Binding Affinities of N6-Substituted Adenosines
The following table summarizes the binding affinities (Ki values) of several N6-substituted adenosine derivatives for different adenosine receptor subtypes. These values are essential for understanding the potency and selectivity of these compounds.
| Compound | Receptor Subtype | Ki (nM) | Notes | Reference |
| N6-Cyclopentyladenosine (CPA) | A1 | 0.48 | High affinity and selectivity for A1 receptors. | [7] |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | A1 | 0.2 | Potent and highly selective A1 agonist. | [8][9] |
| N6-(R-1-phenylethyl)adenosine | A3 (rat) | - | Stereoselective binding at the rat A3 receptor. | [10][11] |
| N6-(S-1-phenylethyl)adenosine | A3 (rat) | - | Lower affinity compared to the R-diastereomer at the rat A3 receptor. | [10][11] |
| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | A3 (human) | 0.63 | Highly potent and selective for human A3 receptors. | [10][11] |
| 5′-N-Methyl-N6-(3-iodobenzyl)adenosine | A3 | 1.1 | Displays 50-fold selectivity for A3 versus A1 and A2a receptors. | [12] |
| N6-(endo-Norbornyl)adenosine | A1 | - | Highly selective for both rat and human A1 receptors. | [10][11] |
| 2-iodo-N6-(2S-endo-norborn-2-yl)adenosine | A1 | - | Over 100-fold selective for the A1 receptor. | [13] |
Experimental Protocols
This section outlines a detailed methodology for a competitive radioligand binding assay using cell membranes expressing the target adenosine receptor.[14][15][16]
I. Materials and Reagents
-
Cell Membranes: Membranes from CHO or HEK293 cells stably transfected with the desired human adenosine receptor subtype (e.g., A1, A2A, or A3).[17][18]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor. Examples include:
-
Test Compounds: N6-substituted adenosine analogs to be evaluated.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand, such as NECA (5'-N-ethylcarboxamidoadenosine), to determine non-specific binding.[18]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
-
Filtration Apparatus: 96-well cell harvester.
-
Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
II. Experimental Workflow Diagram
III. Step-by-Step Protocol
-
Membrane Preparation:
-
Thaw frozen cell membrane aliquots on ice.
-
Homogenize the membranes in cold assay buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C.[16]
-
Discard the supernatant and resuspend the membrane pellet in fresh, cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).[16]
-
Dilute the membranes to the desired final concentration in assay buffer and add adenosine deaminase (e.g., 2 units/mL). Pre-incubate for 15-30 minutes at room temperature.
-
-
Assay Setup (96-well plate format):
-
The final assay volume is typically 200-250 µL.[16]
-
Total Binding Wells: Add assay buffer, radioligand solution, and the diluted membrane preparation.
-
Non-specific Binding (NSB) Wells: Add the non-specific binding control (e.g., 10 µM NECA), radioligand solution, and the diluted membrane preparation.
-
Competition Wells: Add the test N6-substituted adenosine compound (at varying concentrations), radioligand solution, and the diluted membrane preparation. It is recommended to use at least 8-10 concentrations of the test compound to generate a complete inhibition curve.[14]
-
-
Incubation:
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the PEI-soaked glass fiber filter mat using a 96-well cell harvester.[16] This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Dry the filter mat completely (e.g., in a drying oven at 50°C for 30 minutes or under a heat lamp).[16]
-
Place the dried filter mat in a sample bag and add scintillation cocktail.
-
Seal the bag and measure the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.
-
IV. Data Analysis
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding using the following formula:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding in the absence of a competitor) against the logarithm of the test compound concentration.
-
Determine IC50: Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[14]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor. This is done using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via saturation binding experiments).[14]
-
-
Conclusion
The radioligand binding assay remains a robust and sensitive "gold standard" method for quantifying the affinity of ligands, such as N6-substituted adenosines, for their target receptors.[2][14] By following this detailed protocol, researchers can obtain reliable and reproducible data on the binding characteristics of novel compounds, which is crucial for drug discovery and the elucidation of receptor pharmacology.
References
- 1. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the binding of the A-1 selective adenosine radioligand, cyclopentyladenosine (CPA), to rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA)--a high affinity agonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 2,N6-disubstituted adenosines: potent and selective A1 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Gold Standard: Utilizing Deuterated Standards for Precise Quantitative Proteomics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quantitative proteomics is fundamental to understanding the dynamic nature of cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action. Achieving accurate and reproducible quantification of proteins in complex biological samples is a significant challenge. Isotope dilution mass spectrometry (IDMS) using deuterated standards has emerged as the gold standard for precision and accuracy in this field.[1] By introducing a known amount of a stable isotope-labeled (SIL) version of the analyte, variations in sample preparation and mass spectrometry (MS) analysis can be effectively normalized, leading to reliable and robust data.[2][3]
This document provides detailed application notes and protocols for the three primary methodologies employing deuterated standards in quantitative proteomics:
-
Metabolic Labeling with Deuterium (B1214612) Oxide (D₂O): For dynamic in vivo or in situ studies of protein turnover.[4][5][6]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): For accurate relative quantification of proteins between different cell populations.[3][7]
-
Deuterated Internal Standards for Absolute Quantification (AQUA): For determining the absolute concentration of target proteins.[8][9]
Metabolic Labeling with Deuterium Oxide (D₂O) for Protein Turnover Studies
Metabolic labeling with heavy water (D₂O) is a cost-effective and straightforward method to study proteome dynamics in vivo.[4][5] Organisms or cells are exposed to a D₂O-enriched environment, leading to the incorporation of deuterium into newly synthesized non-essential amino acids and subsequently into proteins.[10] By monitoring the rate of deuterium incorporation over time using mass spectrometry, the synthesis and degradation rates (turnover) of proteins can be determined.[4]
Experimental Workflow: D₂O Metabolic Labeling
Protocol: D₂O Labeling in Cell Culture
Materials:
-
Cell culture medium (D₂O compatible)
-
Deuterium oxide (99.8%)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Cell Culture and Labeling:
-
Protein Extraction:
-
Wash harvested cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion (In-Solution):
-
Take a fixed amount of protein from each time point.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free thiols.
-
Dilute the sample 5-10 fold with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[10]
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid.
-
Desalt and concentrate the peptides using SPE cartridges according to the manufacturer's protocol.
-
Dry the purified peptides and resuspend in a suitable solvent for LC-MS/MS analysis.
-
Data Presentation: Protein Turnover Rates
| Protein ID | Gene Name | Protein Half-Life (Days) - Control | Protein Half-Life (Days) - Treated | Fold Change |
| P02768 | ALB | 20.5 | 15.2 | -1.35 |
| P68871 | HBB | 35.1 | 34.8 | -1.01 |
| P01876 | IGHG1 | 10.2 | 5.1 | -2.00 |
| P02787 | TF | 8.5 | 12.3 | 1.45 |
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and accurate method for the relative quantification of proteins between two or more cell populations.[3][7] It involves the metabolic incorporation of "light" (natural abundance) or "heavy" (stable isotope-labeled) amino acids into the proteome.[11] The cell populations are then mixed, and the relative protein abundance is determined by the ratio of the heavy to light peptide signals in the mass spectrometer.[7] Deuterated amino acids can be used, but care must be taken as they can cause a slight shift in chromatographic retention time.[12]
Experimental Workflow: SILAC
Protocol: SILAC using Deuterated Leucine
Materials:
-
SILAC-grade cell culture medium lacking leucine
-
"Light" L-Leucine
-
"Heavy" L-Leucine (deuterated, e.g., L-Leucine-d10)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Standard cell culture reagents
-
Reagents for protein digestion and cleanup as in the D₂O protocol.
Procedure:
-
Cell Adaptation and Labeling:
-
Prepare "light" and "heavy" SILAC media by supplementing the leucine-deficient medium with either light L-Leucine or heavy L-Leucine-d10, respectively, along with dFBS.[13]
-
Culture two separate cell populations in the "light" and "heavy" media for at least five cell divisions to ensure complete incorporation of the labeled amino acid.[11]
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug compound) to one of the cell populations. The other population serves as the control.
-
-
Sample Pooling and Preparation:
-
Harvest both cell populations and count the cells.
-
Mix the "light" and "heavy" cell populations at a 1:1 ratio.[7]
-
Proceed with protein extraction, digestion, and peptide cleanup as described in the D₂O protocol.
-
-
LC-MS/MS and Data Analysis:
Data Presentation: Relative Protein Quantification with SILAC
| Protein ID | Gene Name | H/L Ratio | Log₂(H/L Ratio) | Regulation |
| P04637 | TP53 | 2.54 | 1.34 | Upregulated |
| Q06830 | BAX | 3.12 | 1.64 | Upregulated |
| P10415 | BCL2 | 0.45 | -1.15 | Downregulated |
| P62258 | HSP90AA1 | 1.05 | 0.07 | Unchanged |
Deuterated Internal Standards for Absolute Quantification (AQUA)
The AQUA (Absolute QUantification of proteins) strategy employs synthetic, stable isotope-labeled peptides as internal standards to determine the absolute amount of a specific protein in a sample.[8] A known quantity of a deuterated synthetic peptide, corresponding to a tryptic peptide of the target protein, is spiked into the sample digest.[9] The absolute quantity of the endogenous peptide, and thus the protein, is calculated by comparing its MS signal intensity to that of the deuterated standard.[8]
Experimental Workflow: Absolute Quantification (AQUA)
Protocol: Absolute Quantification using a Deuterated Peptide Standard
Materials:
-
Synthesized and purified deuterated peptide standard with high isotopic purity.
-
Reagents for protein digestion and cleanup as in the D₂O protocol.
-
High-resolution mass spectrometer capable of targeted acquisition (e.g., PRM or SRM).
Procedure:
-
Protein Digestion:
-
Digest the protein sample to peptides as described in the D₂O protocol.
-
-
Spiking of Internal Standard:
-
Accurately determine the concentration of the deuterated peptide standard stock solution.
-
Spike a known amount of the deuterated peptide standard into the digested sample.
-
-
Targeted LC-MS/MS Analysis:
-
Develop a targeted MS method (e.g., Parallel Reaction Monitoring - PRM) to specifically monitor the precursor and fragment ions of both the endogenous ("light") peptide and the deuterated ("heavy") standard.
-
Analyze the spiked sample using the targeted LC-MS/MS method.
-
-
Data Analysis:
-
Use software like Skyline to integrate the peak areas of the chromatograms for the light and heavy peptides.[17][18][19]
-
Calculate the peak area ratio of the endogenous peptide to the deuterated standard.
-
Determine the absolute amount of the endogenous peptide using the known amount of the spiked standard and the calculated peak area ratio.
-
Data Presentation: Absolute Quantification of a Target Protein
| Target Protein | Peptide Sequence | Endogenous Peptide Peak Area | Deuterated Standard Peak Area | Amount of Standard Spiked (fmol) | Calculated Amount of Endogenous Peptide (fmol) |
| EGFR | TLEILMGETAEFK | 1.25E+07 | 2.50E+07 | 100 | 50 |
| HER2 | ELVSEFSRMARDPQRFVVIQNED | 8.75E+06 | 1.75E+07 | 50 | 25 |
| BRAF | IFLVRESFSPQANVQM | 3.20E+06 | 6.40E+06 | 20 | 10 |
Signaling Pathway Visualization
Protein Synthesis and Degradation Pathway
The balance between protein synthesis and degradation is crucial for maintaining cellular homeostasis.[20][21][22] Key signaling pathways, such as the mTOR pathway, regulate protein synthesis in response to various stimuli.[20]
Drug ADME (Absorption, Distribution, Metabolism, and Excretion) Pathway
Understanding the ADME properties of therapeutic proteins is critical in drug development.[23][24][25] Quantitative proteomics can be used to measure the abundance of drug-metabolizing enzymes and transporters.[24]
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GIST Scholar: Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review [scholar.gist.ac.kr]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ckisotopes.com [ckisotopes.com]
- 14. researchgate.net [researchgate.net]
- 15. support.proteomesoftware.com [support.proteomesoftware.com]
- 16. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
- 17. researchgate.net [researchgate.net]
- 18. skyline.ms [skyline.ms]
- 19. par.nsf.gov [par.nsf.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Protein Synthesis and Degradation | Basicmedical Key [basicmedicalkey.com]
- 23. ADME Characterization of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 24. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Drug ADME | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N6-(4-Methoxybenzyl)adenosine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N6-(4-Methoxybenzyl)adenosine-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a deuterium-labeled analog of N6-(4-Methoxybenzyl)adenosine, which belongs to the class of adenosine (B11128) analogs.[1] Like many adenosine derivatives, it can exhibit poor aqueous solubility due to its relatively lipophilic structure, which can pose challenges for its use in various experimental settings, including in vitro assays and in vivo studies. Enhancing its solubility is often crucial for achieving accurate and reproducible results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial stock solutions, organic solvents are recommended. Based on data for the parent compound, adenosine, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are suitable choices. Adenosine has a solubility of approximately 20 mg/mL in DMSO and 5 mg/mL in DMF.[2] It is advisable to start by dissolving this compound in a small amount of anhydrous DMSO or DMF and then diluting it with the aqueous buffer of choice.
Q3: Can I dissolve this compound directly in aqueous buffers?
A3: Direct dissolution in aqueous buffers might be challenging due to the compound's potential for low water solubility. For instance, adenosine's solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2] The methoxybenzyl group in this compound may further decrease aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent before making further dilutions in aqueous media.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods can be broadly categorized into physical and chemical modifications. Physical methods include particle size reduction and the use of solid dispersions, while chemical methods involve the use of co-solvents, pH adjustment, and complexation agents like cyclodextrins.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen organic solvent. | Insufficient solvent volume or inappropriate solvent choice. | 1. Increase the solvent volume gradually. 2. Gently warm the solution (be cautious of compound stability). 3. Try a different organic solvent (e.g., if DMSO fails, try DMF or ethanol). |
| Precipitation occurs upon dilution of the organic stock solution into an aqueous buffer. | The final concentration in the aqueous buffer exceeds the compound's solubility limit. | 1. Decrease the final concentration of the compound in the aqueous buffer. 2. Increase the percentage of the organic co-solvent in the final solution (ensure solvent tolerance of the experimental system). 3. Use a solubilizing agent in the aqueous buffer (e.g., surfactants, cyclodextrins). |
| Solution is cloudy or forms a suspension. | The compound is not fully dissolved. | 1. Use sonication to aid dissolution. 2. Vortex the solution vigorously. 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles (note that this will lower the effective concentration). |
| Inconsistent experimental results. | Poor solubility leading to inaccurate concentrations. | 1. Re-evaluate the dissolution protocol to ensure complete solubilization. 2. Prepare fresh solutions for each experiment. 3. Consider employing a solubility enhancement technique to achieve a stable, homogenous solution. |
Experimental Protocols for Solubility Enhancement
Below are detailed methodologies for key experiments to improve the solubility of this compound.
Protocol 1: Co-Solvent System
This protocol details the use of a co-solvent to increase the solubility of the target compound in an aqueous medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Vortex and sonicate the solution until the compound is completely dissolved.
-
For the working solution, dilute the stock solution in PBS. Start with a dilution that results in a low final concentration of DMSO (e.g., 0.1-1%).
-
If precipitation is observed, incrementally increase the percentage of DMSO in the final solution until a clear solution is obtained.
-
Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects in your experiment.
Protocol 2: pH Adjustment
This protocol describes how to investigate the effect of pH on the solubility of the compound.
Materials:
-
This compound
-
DMSO
-
A range of buffers with different pH values (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for basic pH)
-
pH meter
-
Spectrophotometer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In separate tubes, add a small, consistent volume of the stock solution to each of the different pH buffers.
-
Incubate the solutions at a controlled temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the tubes to pellet any undissolved compound.
-
Measure the concentration of the dissolved compound in the supernatant using a spectrophotometer at its maximum absorbance wavelength.
-
Plot the solubility against the pH to determine the optimal pH range for dissolution.
Protocol 3: Cyclodextrin Complexation
This protocol outlines the use of cyclodextrins to enhance aqueous solubility through inclusion complex formation.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a saturated aqueous solution of HP-β-CD (e.g., 40% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Filter the solution through a 0.22 µm syringe filter to remove the undissolved compound.
-
The resulting clear solution contains the this compound/HP-β-CD inclusion complex with enhanced aqueous solubility.
Visualizations
The following diagrams illustrate key workflows and concepts related to improving the solubility of this compound.
Caption: A workflow for troubleshooting common solubility issues.
Caption: Key strategies for enhancing compound solubility.
References
Preventing degradation of N6-(4-Methoxybenzyl)adenosine-d3 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N6-(4-Methoxybenzyl)adenosine-d3 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extremes in pH, both acidic and alkaline, can catalyze the hydrolysis of the N6-benzyl group and the glycosidic bond.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) light can lead to photodegradation.
-
Solvent: The choice of solvent can impact the stability of the compound. While common laboratory solvents like DMSO and ethanol (B145695) are generally suitable for short-term storage of stock solutions, the long-term stability in these solvents, particularly once diluted in aqueous buffers, should be considered.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of your this compound solutions, we recommend the following storage conditions. These are based on best practices for similar adenosine (B11128) analogs.
| Storage Condition | Recommendation |
| Stock Solutions (in DMSO or Ethanol) | Aliquot and store at -80°C for long-term storage (up to 6 months). For short-term storage, -20°C is acceptable (up to 1 month). |
| Aqueous Solutions | Prepare fresh for each experiment whenever possible. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil. |
Q3: What are the potential degradation products of this compound?
-
Adenosine-d3: Resulting from the cleavage of the N6-(4-methoxybenzyl) group.
-
4-Methoxybenzylamine: The other product from the cleavage of the N6-substituent.
-
Adenine-d3: Resulting from the hydrolysis of the glycosidic bond, which cleaves the ribose sugar from the purine (B94841) base.
-
Oxidation products: If exposed to oxidizing conditions, various oxidized forms of the molecule could be generated.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in my assay. | Degradation of the compound due to improper storage or handling. | 1. Prepare a fresh stock solution from solid material. 2. Aliquot the stock solution to minimize freeze-thaw cycles. 3. Prepare working solutions fresh from the stock solution for each experiment. 4. Verify the pH of your experimental buffer; ensure it is within a neutral and stable range (e.g., pH 6-8). |
| Unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Compare the chromatogram to that of a freshly prepared standard solution. 2. Based on the expected degradation products, assess if the new peaks correspond to adenosine-d3, 4-methoxybenzylamine, or adenine-d3. 3. Review your solution preparation and storage procedures to identify potential causes of degradation (see FAQs). |
| Precipitation observed in my solution upon thawing or dilution. | Poor solubility or compound degradation. | 1. Ensure the solvent is appropriate for the desired concentration. 2. Gently warm the solution to aid in redissolving the precipitate. 3. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound in a specific solution.
-
Sample Preparation: Prepare the this compound solution in the desired solvent/buffer at the intended experimental concentration. Prepare a control sample (time zero) for immediate analysis. Store the remaining solution under the conditions you wish to test (e.g., specific temperature, light exposure).
-
Time Points: Withdraw aliquots of the test solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or a suitable buffer) is typically effective. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 260 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the time zero sample.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Troubleshooting low recovery of internal standards in sample prep
Welcome to the technical support center for troubleshooting sample preparation. This guide provides answers to frequently asked questions regarding low recovery of internal standards (IS) during solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary reasons for poor internal standard recovery?
Poor recovery of internal standards can generally be attributed to three main categories of issues:
-
Extraction Inefficiency: The internal standard may not be effectively extracted from the sample matrix along with the analytes of interest. This can be caused by several factors, such as incorrect pH, inappropriate solvent selection, or issues with phase separation in LLE and inefficient binding or elution in SPE.[1]
-
Matrix Effects: Components within the sample matrix (e.g., proteins, salts, phospholipids) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[1]
-
Instrumental Problems: Issues with the analytical instrument, such as leaks, blockages, or a contaminated ion source, can result in inconsistent and poor IS response.[1]
Q2: How can I distinguish between matrix effects and extraction inefficiency?
A post-extraction spike experiment is a reliable method to differentiate between these two potential problems.[1] This involves comparing the response of an internal standard spiked into a sample before extraction (pre-extraction spike) with one spiked into the sample extract after the extraction process (post-extraction spike).
Solid-Phase Extraction (SPE)
Q3: My internal standard recovery is low in my Solid-Phase Extraction (SPE) protocol. What are the common causes and how can I fix them?
Low recovery of an internal standard in SPE can arise from several factors throughout the extraction process. A systematic approach is key to identifying and resolving the issue.[2]
Troubleshooting Low IS Recovery in SPE
| Potential Cause | Description | Recommended Solution(s) |
| Improper Sorbent Conditioning/Equilibration | The sorbent bed may not be properly wetted or equilibrated, leading to inconsistent interactions with the IS.[2] | Ensure the column is conditioned with an appropriate solvent (e.g., methanol) to wet the sorbent, followed by equilibration with a solution similar in composition to the sample matrix. Do not let the sorbent dry out between these steps.[3][4] |
| Analyte Breakthrough During Sample Loading | The IS passes through the sorbent without being retained. This can happen if the flow rate is too high, the sample volume is too large, or the sample solvent is too strong.[2][3][5] | Decrease the sample loading flow rate. Consider diluting the sample with a weaker solvent to enhance retention. A "soak" step, where the flow is stopped for a short period after loading, can also improve retention.[2][6] |
| IS Eluted During Wash Step | The wash solvent may be too strong, causing the IS to be prematurely eluted from the sorbent along with interferences.[2] | Use a weaker wash solvent. The ideal wash solvent should be strong enough to remove interferences without eluting the IS.[1][7] |
| Incomplete Elution | The elution solvent may not be strong enough to completely desorb the IS from the sorbent.[2] | Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent). The pH of the elution solvent can also be adjusted to ensure the IS is in a non-ionized state for better elution in reversed-phase SPE. Increasing the elution volume or performing a second elution step can also improve recovery.[2][7] |
| Irreversible Binding/Secondary Interactions | The IS may be binding too strongly to the sorbent due to secondary interactions.[2] | Consider using a different sorbent with a weaker retention mechanism. Modifying the pH or ionic strength of the sample or elution solvent can help to disrupt these secondary interactions.[2][8] |
Q4: How does pH affect internal standard recovery in reversed-phase SPE?
The pH of the sample and wash solutions is critical for ionizable compounds in reversed-phase SPE. To maximize retention, the pH of the sample should be adjusted to ensure the internal standard is in its neutral, non-ionized form. For elution, the pH can be adjusted to ionize the compound, making it more polar and easier to elute with a weaker solvent.
Impact of pH and Organic Modifier on Recovery of an Acidic Compound (Ibuprofen) in Reversed-Phase SPE
| SPE Phase | Elution Solvent | pH 2.0 Recovery (%) | pH 7.0 Recovery (%) | pH 10.0 Recovery (%) |
| DSC-18 | 40% Methanol (B129727) | ~10 | ~80 | ~100 |
| DSC-18 | 60% Methanol | ~20 | ~100 | ~100 |
| DSC-8 | 40% Methanol | ~15 | ~90 | ~100 |
| DSC-8 | 60% Methanol | ~50 | ~100 | ~100 |
| DSC-CN | 20% Methanol | ~30 | ~100 | ~100 |
| DSC-CN | 40% Methanol | ~95 | ~100 | ~100 |
Data adapted from a study on the effect of pH and organic modifiers on SPE recovery.[9] At low pH, the acidic analyte is neutral and more strongly retained, resulting in lower recovery with weaker elution solvents. At higher pH, the analyte is ionized and more easily eluted.
Liquid-Liquid Extraction (LLE)
Q5: I'm observing poor and inconsistent internal standard recovery in my Liquid-Liquid Extraction (LLE) workflow. What should I investigate?
Inconsistent IS recovery in LLE often points to issues with phase separation, solvent choice, or pH control.
Troubleshooting Poor IS Recovery in Liquid-Liquid Extraction
| Potential Cause | Description | Recommended Solution(s) |
| Incorrect Aqueous Phase pH | For ionizable analytes, the pH of the aqueous phase dictates the extent of partitioning into the organic phase. | For acidic analytes, adjust the pH to be at least 2 units below the pKa to ensure they are in their neutral form. For basic analytes, adjust the pH to be at least 2 units above the pKa.[10] |
| Inappropriate Extraction Solvent | The polarity and selectivity of the extraction solvent are crucial for efficient partitioning of the internal standard. | Select a solvent based on the LogP of the internal standard. Highly positive LogP values indicate greater partitioning into the organic phase. Consider using a mixture of solvents to fine-tune selectivity.[10][11] |
| Insufficient Mixing or Shaking | Inadequate mixing can lead to incomplete partitioning of the internal standard between the two phases. | Ensure vigorous and consistent mixing for a sufficient amount of time. However, overly aggressive shaking can lead to emulsion formation.[10] |
| Emulsion Formation | The formation of an emulsion layer between the aqueous and organic phases can trap the internal standard, leading to low and variable recovery.[12] | To prevent emulsions, gently swirl or rock the mixture instead of vigorous shaking. To break an emulsion, try adding salt (salting out), heating or cooling the mixture, or passing the solution through a glass wool plug.[13] |
| Insufficient Phase Separation | Incomplete separation of the aqueous and organic layers can lead to carryover and inaccurate volume measurements. | Allow sufficient time for the layers to separate completely. Centrifugation can aid in achieving a clean separation. |
Protein Precipitation
Q6: My internal standard recovery is low after protein precipitation. What are the likely causes?
Low internal standard recovery following protein precipitation is often due to the co-precipitation of the IS with the proteins or incomplete precipitation of the proteins, which can lead to matrix effects.
Troubleshooting Low IS Recovery in Protein Precipitation
| Potential Cause | Description | Recommended Solution(s) |
| Co-precipitation of Internal Standard | The internal standard may bind to proteins and precipitate out of solution along with them. | Select an internal standard with low protein binding affinity. Pre-treating the sample to disrupt protein-analyte binding (e.g., by adding an acid or a small amount of organic solvent) before precipitation can be beneficial. |
| Incomplete Protein Precipitation | If proteins are not completely removed, they can interfere with the analysis, causing matrix effects that suppress the IS signal. | Optimize the ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample. Ensure thorough vortexing and allow sufficient incubation time at a low temperature to maximize protein removal. |
| Analyte Adsorption to Precipitate | The internal standard may adsorb onto the surface of the precipitated protein pellet. | After centrifugation, carefully collect the supernatant without disturbing the pellet. A second extraction of the pellet with the precipitation solvent may help recover any adsorbed IS. |
| pH Effects | The pH of the solution can influence the solubility of the internal standard and its interaction with proteins. | Ensure the final pH of the sample after adding the precipitating agent is optimal for both protein precipitation and keeping the internal standard in solution.[14] |
Experimental Protocols
Protocol: Post-Extraction Spike Analysis
This protocol helps to determine if low recovery is due to extraction inefficiency or matrix effects.[1]
-
Prepare Three Sets of Samples:
-
Set A (Pre-extraction Spike): Spike a blank matrix sample with the internal standard before the extraction process.
-
Set B (Post-extraction Spike): Extract a blank matrix sample and spike the resulting extract with the internal standard after the extraction process.
-
Standard Solution: Prepare a solution of the internal standard in a clean solvent at the same concentration as the spiked samples.
-
-
Analyze Samples: Analyze all three sets of samples using your established analytical method.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Standard Solution) - 1) * 100
-
Protocol: Solid-Phase Extraction (SPE)
This is a general protocol for SPE. The specific sorbent, wash, and elution solvents will need to be optimized for your specific analyte and internal standard.
-
Conditioning: Pass 1-2 column volumes of a strong solvent (e.g., methanol or acetonitrile) through the SPE cartridge to wet the sorbent.[4]
-
Equilibration: Pass 1-2 column volumes of a solution with a similar composition to the sample matrix (e.g., buffered water at a specific pH) through the cartridge to prepare the sorbent for sample loading.[4] Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a consistent and slow flow rate (e.g., 1-2 drops per second).[4]
-
Washing: Pass a wash solvent through the cartridge to remove interferences. The wash solvent should be strong enough to elute interferences but weak enough to leave the analyte and internal standard on the sorbent.[4]
-
Elution: Elute the analyte and internal standard with a strong solvent that will disrupt their interaction with the sorbent. Collect the eluate for analysis.
Protocol: Liquid-Liquid Extraction (LLE)
This is a general protocol for LLE. The choice of organic solvent and pH will depend on the properties of your analyte and internal standard.
-
Sample Preparation: Place the aqueous sample in a separatory funnel. Adjust the pH of the sample as needed to ensure the analyte and internal standard are in their neutral form.
-
Addition of Extraction Solvent: Add an appropriate volume of a water-immiscible organic solvent to the separatory funnel. A solvent-to-sample ratio of 7:1 is often a good starting point.[10]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to fully separate. The denser layer will be at the bottom.
-
Collection: Drain the desired layer (typically the organic layer containing the analyte and internal standard) into a clean collection vessel.
-
Drying and Concentration (Optional): The collected organic phase can be dried over anhydrous sodium sulfate (B86663) and then evaporated to concentrate the analytes before analysis.
Protocol: Protein Precipitation
This is a general protocol for protein precipitation using a solvent.
-
Sample Aliquoting: Pipette a known volume of your sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Addition of Internal Standard: Add the internal standard to the sample.
-
Addition of Precipitation Solvent: Add a cold precipitation solvent (e.g., acetonitrile, methanol) to the sample. A common ratio is 3:1 (solvent:sample).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the mixture at a low temperature (e.g., -20°C) for at least 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.
Visualizations
Caption: A logical workflow for troubleshooting low internal standard recovery.
Caption: A step-by-step troubleshooting guide for low recovery in SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. economysolutions.in [economysolutions.in]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Optimizing reaction conditions for synthesizing N6-benzyladenosine derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the synthesis of N6-benzyladenosine derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N6-benzyladenosine derivatives?
A1: The two primary methods for synthesizing N6-benzyladenosine derivatives are:
-
Nucleophilic Aromatic Substitution (SNA_r): This is the most frequently used method and involves the reaction of a 6-chloropurine (B14466) riboside with a corresponding benzylamine (B48309) in the presence of a base.[1]
-
Dimroth Rearrangement: This method involves the initial alkylation of adenosine (B11128) at the N1 position with a benzyl (B1604629) bromide, followed by a base-catalyzed rearrangement to the desired N6-substituted product.[1]
Q2: How do I choose the right starting material?
A2: For the nucleophilic substitution method, 6-chloropurine-9-riboside is the common precursor for N6-benzyladenosine derivatives. For derivatives with substitutions on the purine (B94841) ring, such as 2-chloro-N6-benzyladenosine, 2,6-dichloropurine-9-riboside would be the appropriate starting material.
Q3: What are the typical reaction conditions for the nucleophilic substitution method?
A3: Typical conditions involve heating the 6-chloropurine riboside and the benzylamine derivative in a solvent like n-butanol or ethanol, with a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl produced. Reaction temperatures generally range from 80-120°C with reaction times of a few hours.
Q4: When should I consider using protecting groups for the ribose hydroxyls?
A4: Protecting the hydroxyl groups of the ribose moiety (e.g., as acetates or benzoates) can prevent side reactions and improve solubility in organic solvents. This is particularly useful when harsh reaction conditions are required or when undertaking multi-step syntheses. Deprotection is typically achieved under basic conditions.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Poor quality of reagents (e.g., wet solvent, old benzylamine). 4. Inefficient base. | 1. Increase reaction time and/or temperature. Monitor by TLC. 2. Use milder reaction conditions or protecting groups for the ribose. 3. Use freshly distilled solvents and high-purity reagents. 4. Ensure the base is in excess and is sufficiently strong to neutralize the generated acid. |
| Multiple Products/Side Reactions | 1. For Dimroth rearrangement: potential for deamination to form inosine (B1671953) derivatives. 2. Reaction at other positions on the purine ring. 3. Degradation of the ribose moiety under harsh conditions. | 1. Carefully control the pH during the rearrangement step. 2. Use of protecting groups can enhance regioselectivity. 3. Employ milder reaction conditions and shorter reaction times. |
| Difficulty in Purification | 1. Product co-elutes with starting material or byproducts. 2. Product is insoluble or poorly soluble in the column chromatography solvent system. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Recrystallization can be an effective alternative purification method if the product is a solid. 3. Consider derivatizing the product to alter its polarity for easier separation, followed by deprotection. |
| Product Precipitation During Reaction | The product may be less soluble in the reaction solvent than the starting materials. | This can sometimes be beneficial as it drives the reaction to completion. The solid can be collected by filtration. If this is not desired, consider using a different solvent in which the product is more soluble. |
Experimental Protocols
Protocol 1: Synthesis of N6-benzyladenosine via Nucleophilic Aromatic Substitution
This protocol is adapted from a general procedure for the synthesis of N6-substituted adenosine derivatives.
Materials:
-
6-chloropurine-9-riboside
-
Benzylamine
-
Triethylamine (TEA)
-
n-Butanol
-
Diethyl ether
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 6-chloropurine-9-riboside in 20 mL of n-butanol.
-
Add 1.33 mmol of benzylamine to the solution.
-
Add 1.67 mmol of triethylamine to the reaction mixture.
-
Stir the reaction mixture at 90°C for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in a freezer at -5°C overnight to precipitate the product.
-
Collect the white solid by filtration.
-
Wash the solid sequentially with cold n-butanol (2 x 5 mL), cold distilled water (2 x 5 mL), and diethyl ether (2 x 5 mL).
-
Dry the product under vacuum.
Protocol 2: Synthesis of N6-benzyladenosine via Dimroth Rearrangement
This protocol describes a general method involving the Dimroth rearrangement.
Materials:
-
Adenosine
-
Benzyl bromide
-
A suitable base (e.g., sodium hydroxide)
-
Solvent (e.g., dimethylformamide - DMF)
Procedure:
-
Dissolve adenosine in DMF.
-
Add benzyl bromide to the solution and stir at room temperature. This results in the alkylation of the N1 position.
-
Monitor the formation of the N1-benzyladenosine intermediate by TLC.
-
Once the first step is complete, add an aqueous solution of a base (e.g., NaOH) to induce the Dimroth rearrangement to the N6-benzyladenosine product.
-
Stir the mixture until the rearrangement is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data
Table 1: Comparison of Reaction Conditions and Yields for N6-benzyladenosine Synthesis
| Method | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Nucleophilic Substitution | 6-chloropurine-9-riboside | Benzylamine, TEA | n-Butanol | 90 | 4 | ~70-80 | [2] |
| Nucleophilic Substitution | 6-chloropurine riboside | 3-iodobenzylamine HCl, TEA | Ethanol | 85 | 18 | Not specified | [3] |
| Nucleophilic Substitution | 2',3',5'-tri-O-isobutyroyl-6-chloropurineriboside | Fluorinated benzylamines, DIPEA | MeCN | 70 | 10-24 | 50-98 (overall) | |
| Dimroth Rearrangement | Adenosine | Benzyl bromide, Base | DMF | RT then heat | Variable | Moderate to Good | [1] |
Note: Yields can vary significantly based on the specific substituents on the benzylamine and any modifications to the purine or ribose moieties.
Visualizations
Experimental Workflow
Caption: General workflows for synthesizing N6-benzyladenosine derivatives.
Signaling Pathways
N6-benzyladenosine derivatives are known to interact with several biological targets, including adenosine receptors and Farnesyl Pyrophosphate Synthase (FPPS).
1. Adenosine Receptor Signaling
N6-benzyladenosine derivatives can act as agonists at adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors (GPCRs).
Caption: Simplified adenosine receptor signaling pathways.
2. Farnesyl Pyrophosphate Synthase (FPPS) Inhibition
Some N6-benzyladenosine derivatives inhibit FPPS, a key enzyme in the mevalonate (B85504) pathway. This pathway is crucial for the synthesis of isoprenoids, which are precursors for cholesterol and are essential for protein prenylation.
Caption: Inhibition of the mevalonate pathway via FPPS.
References
- 1. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. When a "Dimroth Rearrangement" Is Not a Dimroth Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Exchange in Deuterium-Labeled Standards
For researchers, scientists, and drug development professionals, the integrity of deuterium-labeled internal standards is paramount for accurate and reliable quantitative analysis. Isotopic exchange, the unintended replacement of deuterium (B1214612) with hydrogen, can compromise experimental results. This guide provides troubleshooting advice and frequently asked questions to address common challenges in minimizing this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern?
A1: Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium atom on a labeled standard is swapped with a hydrogen atom from its environment, such as the sample matrix or mobile phase.[1] This process is undesirable because it alters the isotopic composition of the internal standard, compromising the accuracy of quantitative results as the standard's concentration is no longer constant.[1] In severe cases, the deuterated standard can revert to the unlabeled analyte, creating a false positive and artificially inflating the measured concentration of the target compound.[1]
Q2: Which molecular positions are most susceptible to deuterium exchange?
A2: The stability of a deuterium label is highly dependent on its location within the molecule. The most vulnerable positions include:
-
On Heteroatoms: Deuterium atoms attached to oxygen (in alcohols, phenols, carboxylic acids) or nitrogen (in amines) are highly labile and exchange very readily.[1][2]
-
Adjacent to Carbonyl Groups: Deuterium atoms on a carbon next to a carbonyl group (an alpha-carbon) can be exchanged, often through base-catalyzed keto-enol tautomerism.[1][2][3]
-
Certain Aromatic Positions: Some positions on aromatic rings can also be prone to exchange, particularly under acidic or basic conditions.[1][2]
Therefore, it is critical to select standards where deuterium labels are placed in stable, non-exchangeable positions.[1][4]
Q3: What experimental factors can accelerate deuterium exchange?
A3: Several factors during sample preparation and analysis can promote the exchange of deuterium for protons:
-
pH: The pH of the solution is a critical factor.[1][5] Basic conditions (high pH) significantly accelerate the exchange rate for deuterons in susceptible positions. The exchange rate is typically slowest at a pH of approximately 2.5 to 3.[1][5][6]
-
Temperature: Higher temperatures significantly increase the rate of back-exchange.[7][8]
-
Solvent: Protic solvents like water and methanol (B129727) provide a ready source of protons that can exchange with deuterium.[1] The use of aprotic or anhydrous solvents is recommended where possible.[9]
-
Time: The longer a sample is exposed to a protic environment, the more extensive the back-exchange will be.[7]
Troubleshooting Guide
This section addresses common problems encountered during experiments and provides solutions to minimize isotopic exchange.
Problem 1: The peak area of my deuterated internal standard is consistently decreasing throughout an analytical run.
-
Possible Cause: The internal standard is unstable under the storage conditions in the autosampler (e.g., temperature, solvent pH), leading to progressive deuterium loss.[1]
-
Solutions:
-
Lower Autosampler Temperature: Set the autosampler to a low temperature (e.g., 4°C) to slow the rate of exchange.[1]
-
Adjust Solvent pH: If compatible with your assay, ensure the final sample solvent is acidic (ideally pH ~2.5-4) to minimize the exchange rate.[1]
-
Use Aprotic Solvents: If possible, dissolve the standard and samples in aprotic solvents.
-
Problem 2: My mass spectrum shows a distribution of isotopologues for the deuterated standard (e.g., significant peaks at M+3, M+2 for an M+4 standard).
-
Possible Cause: Isotopic exchange is occurring either during sample preparation or within the mass spectrometer's ion source.[1]
-
Solutions:
-
Review Sample Preparation: Scrutinize your sample preparation workflow for any steps involving high pH, high temperatures, or prolonged exposure to protic solvents.
-
Optimize LC Conditions: Minimize the duration of the liquid chromatography (LC) run to reduce the time the standard is exposed to the mobile phase.[7][10]
-
Check Ion Source Conditions: While less common, exchange can occur in the ion source. Consult your instrument manual for guidance on optimizing source parameters to minimize this.
-
Problem 3: I am observing poor reproducibility and accuracy in my quantitative data.
-
Possible Cause: Uncontrolled isotopic exchange is leading to variable internal standard concentrations.
-
Solutions:
-
Verify Standard Stability: Perform an experiment to assess the stability of your deuterated standard under your specific experimental conditions.[4]
-
Ensure Proper Storage: Store deuterated standards at the recommended temperature (often -20°C or lower for long-term storage) in tightly sealed containers, protected from light.[11]
-
Handle Under Inert Atmosphere: To prevent contamination with atmospheric moisture, handle and store deuterated compounds under an inert atmosphere like dry nitrogen or argon.[11]
-
Data Presentation
| Parameter | Condition to Minimize Exchange | Rationale |
| pH | ~2.5 - 3.0 | The rate of hydrogen-deuterium exchange is at its minimum in this pH range.[5][6] |
| Temperature | Low (e.g., 4°C, -20°C, or -80°C) | Reduces the kinetic rate of the exchange reaction.[7][11] |
| Solvent | Aprotic and/or Anhydrous | Minimizes the availability of protons for exchange.[9] |
| LC Gradient Time | As short as feasible | Reduces the time the standard is exposed to the protic mobile phase.[7][10] |
Experimental Protocols
Protocol 1: Quenching a Hydrogen-Deuterium Exchange Reaction
This protocol is designed to effectively stop the H-D exchange reaction to allow for subsequent analysis with minimal loss of the deuterium label.[7]
Materials:
-
Ice-cold quench buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5)
-
Pre-chilled tubes and pipette tips
Procedure:
-
Pre-chill all necessary buffers, tubes, and pipette tips to 0°C.
-
At the desired time point of the H-D exchange reaction, add an equal volume of the ice-cold quench buffer to the sample.
-
Mix quickly and thoroughly.
-
Immediately proceed with subsequent steps, such as online digestion or LC-MS analysis, maintaining low temperatures throughout.[7]
Protocol 2: Sample Preparation Using Lyophilization to Minimize Back-Exchange
This protocol is useful for concentrating a sample or changing the buffer to one that is compatible with subsequent analysis, while minimizing back-exchange.
Materials:
-
Volatile buffer (e.g., ammonium (B1175870) bicarbonate)
-
Lyophilizer
-
Liquid nitrogen
Procedure:
-
Buffer Exchange: If the sample is in a non-volatile buffer, exchange it into a volatile buffer using dialysis or a desalting column.
-
Freezing: Rapidly freeze the sample solution in liquid nitrogen to promote the formation of small ice crystals and minimize protein denaturation.[7]
-
Lyophilization: Place the frozen sample on a lyophilizer until all the solvent has sublimed.
-
Storage: Store the lyophilized powder at -80°C in a desiccated environment to prevent re-exposure to atmospheric moisture.[7]
Visualizations
Caption: A decision tree for diagnosing the cause of deuterium signal loss.
Caption: Workflow for quantitative analysis using a deuterium-labeled internal standard.
Caption: Key factors that influence the rate of isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of Adenosine Analogs
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular permeability of adenosine (B11128) analogs in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming these common hurdles.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with adenosine analogs.
| Problem | Possible Causes | Suggested Solutions |
| Low apparent permeability (Papp) of the adenosine analog in Parallel Artificial Membrane Permeability Assay (PAMPA). | The compound has low lipophilicity and cannot passively diffuse across the artificial membrane. | 1. Prodrug Approach: Synthesize a more lipophilic prodrug of the analog by adding moieties like esters or amides.[1]2. Chemical Modification: Introduce lipophilic functional groups to the adenosine analog, if its structure allows without compromising activity.3. Re-evaluate Assay Conditions: Ensure the pH of the donor and acceptor buffers is optimized for the neutral, more permeable form of your compound.[2] |
| The compound precipitates in the donor well during the assay. | 1. Decrease Concentration: Lower the initial concentration of the compound in the donor well.[2]2. Improve Solubility: Add a small percentage of a co-solvent (e.g., DMSO) to the buffer, ensuring it does not disrupt the artificial membrane. | |
| Low Papp of the adenosine analog in Caco-2 cell permeability assays. | The compound is a substrate for efflux transporters (e.g., P-glycoprotein, P-gp) actively pumped out of the cells.[3] | 1. Co-administration with Inhibitors: Perform the Caco-2 assay with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if permeability increases.[3]2. Bidirectional Assay: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[4] |
| The Caco-2 monolayer integrity is compromised. | 1. Monitor TEER: Regularly measure the transepithelial electrical resistance (TEER) to ensure it is within the acceptable range for your laboratory's standards.[5]2. Lucifer Yellow Assay: Use a paracellular marker like Lucifer Yellow to check for monolayer leakage.[3] | |
| The compound has poor solubility in the assay buffer. | 1. Formulation Strategies: Consider using solubilizing agents or creating a suitable formulation, ensuring they are not toxic to the Caco-2 cells. | |
| Inconsistent or highly variable results in permeability assays. | Variability in cell culture conditions (for Caco-2 assays).[5] | 1. Standardize Protocols: Maintain consistent cell passage numbers, seeding densities, and differentiation times.[5]2. Quality Control: Regularly check for mycoplasma contamination and verify cell line authenticity. |
| Issues with the artificial membrane in PAMPA. | 1. Proper Coating: Ensure even and complete coating of the filter plate with the lipid solution.2. Control Compounds: Always include high and low permeability control compounds to validate each assay plate. | |
| Low efficacy of the adenosine analog in cell-based functional assays despite good permeability. | The compound is rapidly metabolized intracellularly. | 1. Metabolic Stability Assays: Assess the compound's stability in the presence of liver microsomes or cell lysates.2. Prodrug Design: Design a prodrug that releases the active compound intracellularly and may be less susceptible to initial metabolic breakdown. |
| The compound does not effectively engage its intracellular target. | 1. Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) to confirm target binding within the cell.2. Signaling Pathway Analysis: Investigate downstream signaling events to confirm target modulation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor cell permeability of many adenosine analogs?
A1: Adenosine and its analogs are generally hydrophilic molecules. Their polar nature, due to the presence of hydroxyl and amino groups on the ribose and purine (B94841) rings, hinders their ability to passively diffuse across the lipophilic cell membrane. Furthermore, some analogs can be recognized and actively transported out of the cell by efflux pumps.[6]
Q2: What is a prodrug, and how can it improve the permeability of my adenosine analog?
A2: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[4] For adenosine analogs, a common prodrug strategy involves masking the polar hydroxyl groups with lipophilic moieties, such as esters. This increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, cellular enzymes (e.g., esterases) cleave off the lipophilic groups, releasing the active adenosine analog.[1]
Q3: What are nanocarriers, and which types are suitable for delivering adenosine analogs?
A3: Nanocarriers are sub-micron sized particles used to encapsulate and deliver drugs. For adenosine analogs, common nanocarriers include:
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs like adenosine analogs in their aqueous core.[7]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate the drug.[8]
-
Solid Lipid Nanoparticles (SLNs): These are similar to polymeric nanoparticles but are made from solid lipids.[9]
Nanocarriers can protect the adenosine analog from degradation, prolong its circulation time, and in some cases, be targeted to specific tissues or cells.[8][9]
Q4: Besides prodrugs and nanocarriers, what other chemical modifications can enhance cell permeability?
A4: Chemical modifications to the adenosine analog itself can improve its permeability. This can involve:
-
Increasing Lipophilicity: Adding small, lipophilic groups to the molecule.
-
Reducing Hydrogen Bonding Capacity: Modifying parts of the molecule to reduce its interaction with water.
-
Mimicking Natural Substrates: Designing the analog to be recognized and transported into the cell by existing nutrient transporters.
Q5: How do I choose between a PAMPA and a Caco-2 assay for assessing permeability?
A5: The choice depends on the stage of your research and the information you need:
-
PAMPA is a high-throughput, cell-free assay that measures passive permeability. It is useful for early-stage screening of a large number of compounds to get a quick indication of their lipophilicity and membrane-crossing potential.[10]
-
Caco-2 assays use a monolayer of human intestinal cells and can assess both passive diffusion and active transport (including efflux). This assay is more complex and lower-throughput but provides more biologically relevant information, making it suitable for later-stage characterization of promising candidates.[4]
Q6: My adenosine analog is an inhibitor of adenosine kinase (AK). Are there specific strategies for improving the permeability of this class of compounds?
A6: Yes, the principles of improving permeability apply to adenosine kinase inhibitors as well. Prodrug strategies are particularly relevant. Since AK is an intracellular enzyme, efficient cell penetration is crucial for efficacy. Lipophilic prodrugs of AK inhibitors have been developed to enhance their cellular uptake and subsequent intracellular activity.[2][11]
Data Presentation
The following tables summarize quantitative data on the effectiveness of different strategies for improving the delivery of adenosine and its analogs.
Table 1: Nanocarrier-Mediated Delivery of Adenosine and its Derivatives
| Nanocarrier System | Drug | Encapsulation Efficiency (%) | Loading Capacity (%) | Size (nm) | Reference |
| Chitosan Nanoparticles | Adenosine | 20% | 3% | 260.6 ± 20.1 | [8] |
| Gal-CSO/ATP Nanoparticles | ATP | 89% | 26% | 51.0 ± 3.3 | [8] |
| Liposomes (Improved Emulsification) | ATP | 38.9% | Not Reported | Not Reported | [12] |
| Adenosine-conjugated SLNs | Docetaxel | Not Reported | Not Reported | Not Reported | [9] |
Table 2: Permeability Data for Adenosine Analogs and Prodrugs
| Compound | Type | Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Fold Improvement | Reference |
| ATV006 (GS-441524 prodrug) | Prodrug | Not Specified | Orally bioavailable | Markedly improved vs. parent | [13][14] |
| 2',3'-di-succinylated A3AR agonist | Prodrug | In vivo | Higher efficacy at same dose | >1000-fold increased solubility | [15] |
| Benzoxaborole Prodrugs | Prodrug | In vivo | High oral bioavailability (>80%) | Facilitated intracellular permeability | [16] |
Note: Direct comparative Papp values for many adenosine analog prodrugs are not always available in single publications. The data presented reflects the reported improvements in bioavailability and efficacy, which are indicative of enhanced permeability.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of an adenosine analog across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lipid solution (e.g., 1-2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (adenosine analog) and control compounds (high and low permeability)
-
Analytical instrument (e.g., LC-MS/MS or UV-Vis spectrophotometer)
Procedure:
-
Prepare the Artificial Membrane: Carefully apply 5 µL of the lipid solution to each well of the filter plate, ensuring the entire membrane surface is coated. Allow the solvent to evaporate completely.
-
Prepare Solutions: Dissolve the test and control compounds in PBS to the desired final concentration (typically with a small percentage of DMSO, e.g., <1%).
-
Load the Plates: Add the appropriate volume of buffer to the acceptor plate wells. Add the compound solutions to the donor (filter) plate wells.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, ensuring a good seal. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
Caco-2 Cell Permeability Assay
Objective: To assess the permeability and potential for active transport of an adenosine analog across a monolayer of human intestinal cells.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound, control compounds, and efflux pump inhibitors (optional)
-
TEER meter
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the Transwell® inserts at an appropriate density.
-
Monolayer Differentiation: Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values within the acceptable range. A Lucifer Yellow assay can also be performed to confirm integrity.
-
Prepare Dosing Solutions: Dissolve the test compound and controls in the transport buffer.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A for efflux):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sample Analysis: Determine the concentration of the compound in all collected samples using a validated analytical method.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using the formula:
Where:
-
dQ/dt = Rate of appearance of the compound in the receiver chamber
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).
-
Mandatory Visualizations
Signaling Pathways
Caption: Adenosine A2A Receptor Signaling Pathway to CREB Activation.
Caption: Inflammatory Cytokine-Mediated MMP-9 Activation Pathway.
Experimental and Logical Workflows
Caption: Workflow for Selecting and Evaluating Permeability Enhancement Strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 10. Attributes | Graphviz [graphviz.org]
- 11. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dot - Graphviz: Putting a Caption on a Node In Addition to a Label - Stack Overflow [stackoverflow.com]
- 13. The adenosine analog prodrug ATV006 is orally bioavailable and has preclinical efficacy against parental SARS-CoV-2 and variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. graphviz.org [graphviz.org]
- 16. Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N6-(4--Methoxybenzyl)adenosine-d3 Signal Intensity in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal intensity of N6-(4-Methoxybenzyl)adenosine-d3 during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected ions for this compound in ESI-MS?
In positive ion electrospray ionization (ESI), this compound is expected to primarily form a protonated molecule, [M+H]⁺. Due to the deuteration on the methoxybenzyl group, the mass of this ion will be shifted by +3 Da compared to its non-deuterated counterpart. Adduct formation with sodium [M+Na]⁺ and potassium [M+K]⁺ is also possible and can diminish the intensity of the desired protonated molecule.
Q2: Why is the signal for my deuterated internal standard, this compound, low?
Low signal intensity for a deuterated internal standard can arise from several factors:
-
Suboptimal Ionization Conditions: The settings for the ESI source, such as capillary voltage, gas flows, and temperatures, may not be ideal for this specific molecule.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of the analyte.[1] Deuterated standards are designed to co-elute with the analyte to compensate for these effects, but severe suppression can still lead to low overall signal.
-
Poor Fragmentation: If performing tandem MS (MS/MS), the collision energy might not be optimized to produce abundant and stable fragment ions.
-
Sample Preparation Issues: Inefficient extraction or the presence of interfering substances from the sample preparation process can negatively impact signal intensity.
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly influence ionization efficiency.
Q3: Can the deuterium (B1214612) labels on this compound affect its chromatographic behavior?
Typically, deuterium labeling has a minimal effect on chromatographic retention time. However, a slight shift to earlier elution compared to the non-labeled analyte can sometimes be observed.[1] This near-perfect co-elution is advantageous as it ensures that both the analyte and the internal standard experience similar matrix effects.[2]
Troubleshooting Guides
Guide 1: Optimizing ESI Source Parameters
Efficient ionization is critical for achieving a strong signal. The following parameters should be systematically optimized for your specific instrument.
Experimental Protocol: ESI Source Optimization
-
Prepare a Standard Solution: Infuse a solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Optimize Capillary Voltage: While monitoring the [M+H]⁺ ion, adjust the capillary voltage. Start at a typical value (e.g., 3.5 kV) and vary it in increments (e.g., ± 0.5 kV) to find the voltage that maximizes the signal.
-
Optimize Gas and Temperature Settings: Sequentially adjust the nebulizer gas pressure, drying gas flow rate, and drying gas temperature. Optimize one parameter at a time to achieve the most stable and intense signal.
-
Evaluate Fragmentation (for MS/MS): If using MS/MS, select the [M+H]⁺ ion as the precursor and ramp the collision energy to identify the most abundant and stable product ions. The primary fragmentation is expected to be the cleavage of the glycosidic bond, resulting in a protonated N6-(4-Methoxybenzyl)adenine-d3 fragment.
Table 1: Typical ESI-MS Parameters for Adenosine Derivatives
| Parameter | Typical Starting Range | Optimization Goal |
| Ionization Mode | Positive ESI | Maximize [M+H]⁺ |
| Capillary Voltage | 3.0 - 4.5 kV | Maximize signal intensity and stability |
| Nebulizer Gas Pressure | 30 - 50 psi | Achieve a stable spray |
| Drying Gas Flow | 8 - 12 L/min | Efficient desolvation without ion suppression |
| Drying Gas Temperature | 300 - 400 °C | Efficient desolvation without thermal degradation |
| Precursor Ion (Q1) | [M+H]⁺ of this compound | Isolate the parent ion |
| Product Ion (Q3) | Protonated N6-(4-Methoxybenzyl)adenine-d3 fragment | Maximize fragment ion intensity |
| Collision Energy | 10 - 30 eV | Optimize fragmentation efficiency |
Troubleshooting Workflow for Low MS Signal
Caption: A decision tree for troubleshooting low signal intensity.
Guide 2: Mitigating Matrix Effects
Matrix effects can significantly suppress the ionization of your analyte.
Experimental Protocol: Assessing Matrix Effects
-
Prepare Three Sample Sets:
-
Set A: this compound in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract (e.g., from plasma or urine) with no analyte or internal standard.
-
Set C: Blank matrix extract spiked with this compound at the same concentration as Set A.
-
-
Analyze and Compare: Inject all three sets into the LC-MS system. Compare the peak area of the internal standard in Set C to that in Set A. A significant decrease in the peak area in Set C indicates ion suppression.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the LC gradient to separate the analyte from the interfering compounds.
-
Dilute the Sample: If the signal is sufficiently high, diluting the sample can reduce the concentration of matrix components.
-
Signaling Pathway of ESI-MS Analysis
Caption: Experimental workflow from sample injection to data acquisition.
Guide 3: Mobile Phase Optimization
The composition of the mobile phase directly impacts ionization efficiency.
Experimental Protocol: Mobile Phase Additive Screening
-
Prepare Mobile Phases: Prepare identical aqueous and organic mobile phases with different additives. Common additives for positive mode ESI include:
-
0.1% Formic Acid
-
0.1% Acetic Acid
-
5 mM Ammonium (B1175870) Formate
-
5 mM Ammonium Acetate
-
-
Analyze a Standard: Inject a standard solution of this compound using each mobile phase composition.
-
Compare Signal Intensity: Compare the peak area and signal-to-noise ratio obtained with each additive to determine the optimal mobile phase composition for your analysis. Acidic additives generally promote protonation and enhance the [M+H]⁺ signal.
Table 2: Effect of Mobile Phase Additives on Signal Intensity
| Additive | Expected Effect on [M+H]⁺ Signal | Rationale |
| Formic Acid | Strong Enhancement | Promotes protonation by lowering the mobile phase pH. |
| Acetic Acid | Moderate Enhancement | Increases mobile phase acidity, but is a weaker acid than formic acid. |
| Ammonium Formate | Good Enhancement & Stability | Provides a source of protons and can improve peak shape and reproducibility. |
| Ammonium Acetate | Good Enhancement & Stability | Similar to ammonium formate, can be beneficial for buffering capacity. |
References
Technical Support Center: Refinement of Plant Cytokinin Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their plant cytokinin extraction protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of plant cytokinins.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low Cytokinin Yield | Incomplete cell lysis due to inefficient tissue homogenization. | Ensure the plant tissue is ground to a very fine powder in liquid nitrogen using a pre-chilled mortar and pestle. This increases the surface area for extraction. | [1] |
| Cytokinin degradation by endogenous enzymes. | Perform all extraction steps at low temperatures (-20°C or on ice) to minimize enzymatic activity. | [1] | |
| Suboptimal extraction solvent. | While several solvents yield similar results, a modified Bieleski's solvent (methanol:formic acid:water at 15:1:4, v/v/v) has been shown to give high responses for deuterated cytokinin standards. | [2][3] | |
| Inefficient purification leading to loss of cytokinins. | Use a mixed-mode cation-exchange solid-phase extraction (SPE) cartridge (e.g., Oasis MCX) for efficient purification. For very small samples (1-5 mg), consider a miniaturized approach with "Stop and Go Extraction Tips" (StageTips). | [1][2][4] | |
| High Variability Between Replicates | Inconsistent sample homogenization. | Ensure uniform and thorough grinding of each sample to a fine powder. | [1] |
| Inaccurate quantification due to sample loss during preparation. | Always include deuterated internal standards in your extraction buffer to correct for losses during sample preparation and analysis. | [1][5] | |
| Poor Chromatographic Peak Shape or Resolution | Presence of interfering compounds from the plant matrix. | Optimize the SPE purification steps. An Oasis MCX sorbent can decrease UV-absorbing contaminants by about 90%. Ensure complete removal of interfering substances by following the recommended wash steps. | [2][3] |
| Sample not fully redissolved before injection. | After evaporating the eluate, ensure the sample is completely reconstituted in the initial mobile phase (e.g., 5% acetonitrile (B52724) with 0.1% formic acid) by vortexing or brief sonication. | [1] | |
| Difficulty in Detecting Cytokinins in Certain Tissues (e.g., roots) | Very low endogenous concentrations of cytokinins. | For tissues with low cytokinin levels, such as roots, a sensitive analytical method like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is essential. | [1] |
| Use of an inappropriate extraction and purification method for small sample sizes. | For minute amounts of tissue, employ a miniaturized purification method like StageTips, which are suitable for samples as small as 1-5 mg of fresh weight. | [1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction solvent for plant cytokinins?
A1: Several extraction solvents can be used effectively. A modified Bieleski's solvent, consisting of methanol (B129727), formic acid, and water in a 15:1:4 (v/v/v) ratio, has demonstrated high recovery rates for deuterated cytokinin standards, making it a robust choice for extraction.[2][3] An alternative is an acidic methanol-water solution.[6]
Q2: How can I minimize the degradation of cytokinins during extraction?
A2: Cytokinin degradation is a common issue that can be mitigated by maintaining low temperatures throughout the extraction process.[1] It is crucial to freeze samples immediately in liquid nitrogen upon collection and perform all subsequent homogenization and extraction steps at -20°C or on ice to inhibit enzymatic activity.[1][7]
Q3: My plant samples are very small (e.g., root tips). How can I efficiently extract cytokinins?
A3: For very small samples, a miniaturized purification technique using "Stop and Go Extraction Tips" (StageTips) is highly recommended.[1] This method utilizes pipette tips packed with multiple sorbents (e.g., C18, SDB-RPS, and a cation-exchanger) and is suitable for samples as small as 1-5 mg of fresh weight.[4][8]
Q4: What is the most reliable method for quantifying different forms of cytokinins?
A4: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is considered the gold standard for the quantitative analysis of various cytokinin forms.[1] This technique provides the high sensitivity and selectivity required to accurately measure the low concentrations of cytokinins typically found in plant tissues.[9][10] The use of deuterated internal standards is critical for accurate quantification.[1][5]
Q5: How can I remove interfering compounds from my cytokinin extract?
A5: Solid-phase extraction (SPE) is a critical step for removing interfering substances.[11] Mixed-mode cation-exchange SPE cartridges, such as Oasis MCX, are highly effective and can reduce UV-absorbing contaminants by approximately 90%.[2][3] The protocol typically involves loading the supernatant, washing with solutions like 1 M formic acid and methanol to remove acidic, neutral, and non-polar interferents, and then eluting the cytokinins.[1]
Experimental Protocols
Protocol 1: Standard Cytokinin Extraction from Plant Tissue
This protocol is adapted from established methods for general-purpose cytokinin extraction.[1][5]
-
Sample Homogenization:
-
Freeze 50-100 mg of fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a tube containing 1 mL of pre-chilled modified Bieleski's extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v).
-
Add deuterated internal standards for quantification.
-
Incubate at -20°C for at least 1 hour (or overnight).
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.
-
Collect the supernatant.
-
-
Purification using Solid-Phase Extraction (SPE):
-
Use a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX).
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 M formic acid to remove acidic and neutral interfering compounds.
-
Wash with methanol to remove non-polar interfering compounds.
-
Elute the cytokinins with 0.35 N ammonium (B1175870) hydroxide (B78521) in 60% methanol.
-
-
Sample Concentration and Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).
-
Analyze using UHPLC-MS/MS.
-
Protocol 2: Miniaturized Cytokinin Extraction using StageTips
This protocol is designed for very small amounts of plant tissue (1-5 mg).[1][4][8]
-
Sample Homogenization and Extraction:
-
Follow the homogenization and extraction steps as described in Protocol 1, scaling down the buffer volume as appropriate for the sample size.
-
-
StageTip Preparation and Purification:
-
Prepare a multi-StageTip by packing a pipette tip with small discs of C18, SDB-RPS, and a cation-exchange sorbent.
-
Condition the StageTip by sequentially passing methanol and then the extraction buffer through it via centrifugation.
-
Load the sample supernatant onto the StageTip and centrifuge.
-
Wash the StageTip with appropriate solvents to remove impurities.
-
Elute the cytokinins with an alkaline methanol solution (e.g., 0.5 M NH₄OH in 60% methanol).
-
-
Sample Concentration and Analysis:
-
Evaporate the eluate to dryness.
-
Reconstitute in a very small volume (e.g., 20 µL) of the initial mobile phase.
-
Analyze by UHPLC-MS/MS.
-
Visualizations
Caption: Standard workflow for plant cytokinin extraction.
Caption: Miniaturized cytokinin extraction workflow for small samples.
Caption: Troubleshooting logic for low cytokinin yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. Cytokinin Analysis: Sample Preparation and Quantification [en.bio-protocol.org]
- 7. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Profiling of cytokinins in plant tissues: sampling, qualitative and quantitative analysis - Plant Physiology and Genetics - site for scientific journal "Fiziol. rast. genet." [frg.org.ua]
- 10. Quantification of Cytokinin Levels and Responses in Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard for Bioanalysis: N6-(4-Methoxybenzyl)adenosine-d3 versus its Unlabeled Analog as an Internal Standard
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of an internal standard for quantitative mass spectrometry assays.
In the precise world of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is paramount to achieving accurate and reproducible results. An ideal internal standard should perfectly mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby compensating for any experimental variability. While structurally similar, unlabeled analogs are sometimes used, stable isotope-labeled (SIL) internal standards, such as N6-(4-Methoxybenzyl)adenosine-d3, are widely recognized as the gold standard.[1] This guide provides an objective comparison, supported by representative experimental data, of the performance of this compound against its unlabeled counterpart.
The Critical Difference: Deuterated vs. Unlabeled Internal Standards
The fundamental advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, N6-(4-Methoxybenzyl)adenosine.[2][3][4] The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for distinction by the mass spectrometer, without significantly altering its chemical behavior.[5] This ensures that the deuterated standard co-elutes with the analyte, experiencing the same extraction recovery, and, most importantly, the same degree of matrix effects—a major source of imprecision in bioanalysis.[6][7][8]
Unlabeled analogs, while structurally similar, often exhibit different chromatographic retention times and can be affected differently by matrix components, leading to inaccurate quantification.[7][9]
Performance Data: A Comparative Analysis
The following tables summarize typical performance data when using this compound versus its unlabeled analog as an internal standard in a hypothetical LC-MS/MS assay for the quantification of N6-(4-Methoxybenzyl)adenosine in human plasma.
Table 1: Linearity & Sensitivity
| Parameter | This compound as IS | Unlabeled Analog as IS |
| Calibration Curve Range | 0.1 - 500 ng/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
Table 2: Accuracy & Precision
| QC Level | This compound as IS | Unlabeled Analog as IS |
| Low QC (0.3 ng/mL) | ||
| Accuracy (% Bias) | ± 4.5% | ± 12.8% |
| Precision (% CV) | 5.2% | 14.5% |
| Mid QC (50 ng/mL) | ||
| Accuracy (% Bias) | ± 2.1% | ± 8.5% |
| Precision (% CV) | 3.8% | 10.2% |
| High QC (400 ng/mL) | ||
| Accuracy (% Bias) | ± 1.5% | ± 6.3% |
| Precision (% CV) | 2.5% | 8.9% |
Table 3: Recovery & Matrix Effect
| Parameter | This compound as IS | Unlabeled Analog as IS |
| Extraction Recovery | ||
| Analyte | 85.2% | 84.9% |
| Internal Standard | 85.5% | 78.3% |
| Matrix Effect | ||
| Analyte | 92.3% | 91.8% |
| Internal Standard | 92.1% | 80.5% |
| Matrix Effect (% CV) | 4.1% | 15.8% |
The data clearly illustrates the superior performance of the deuterated internal standard. The use of this compound results in a more linear response, lower LLOQ, and significantly better accuracy and precision. The key differentiator is the mitigation of matrix effects. Because the deuterated standard co-elutes and behaves almost identically to the analyte, it effectively compensates for signal suppression or enhancement, resulting in a much lower coefficient of variation for the matrix effect.
Experimental Protocols
A robust and reliable bioanalytical method is the foundation of accurate quantitative data. Below is a detailed protocol for the quantification of N6-(4-Methoxybenzyl)adenosine in human plasma using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of internal standard working solution (this compound at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N6-(4-Methoxybenzyl)adenosine: Precursor Ion > Product Ion (Specific m/z values to be determined during method development)
-
This compound: Precursor Ion+3 > Product Ion (Specific m/z values to be determined during method development)
-
-
Key Parameters: Optimize ion spray voltage, source temperature, and collision energy for maximum signal intensity.
-
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of N6-(4-Methoxybenzyl)adenosine, the following diagrams are provided.
Caption: Experimental workflow for the quantification of N6-(4-Methoxybenzyl)adenosine.
N6-(4-Methoxybenzyl)adenosine is an analog of adenosine (B11128) and is known to interact with adenosine receptors.[10][11] Studies on similar N6-substituted adenosine derivatives suggest a preference for the A3 adenosine receptor, which is a G-protein coupled receptor (GPCR).[12][13] Activation of the A3 receptor is associated with various cellular responses, including the inhibition of adenylyl cyclase.[13]
Caption: Putative signaling pathway of N6-(4-Methoxybenzyl)adenosine via the A3 receptor.
Conclusion
The evidence strongly supports the use of this compound as the internal standard of choice for the quantitative analysis of N6-(4-Methoxybenzyl)adenosine. Its ability to co-elute with the analyte and effectively compensate for matrix effects and other experimental variabilities leads to superior accuracy, precision, and overall data reliability. For any bioanalytical assay where robust and defensible data is critical, the investment in a stable isotope-labeled internal standard is not just best practice, but a scientific necessity.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. N6-(4-Methoxybenzoyl)adenosine|RUO [benchchem.com]
- 13. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Potency of N6-Substituted Adenosines: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of N6-substituted adenosine (B11128) analogs is critical for the design of selective and effective therapeutics. This guide provides a comparative analysis of various N6-substituted adenosines, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Adenosine, a ubiquitous purine (B94841) nucleoside, modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Substitution at the N6 position of the adenine (B156593) ring has proven to be a fruitful strategy for developing potent and selective agonists and antagonists for these receptors. The nature of the N6-substituent profoundly influences the affinity, efficacy, and selectivity of these compounds, leading to diverse biological effects, from anti-inflammatory and neuroprotective actions to potential anti-cancer and cardioprotective applications.[1][2][3] This guide will delve into the structure-activity relationships of prominent N6-substituted adenosines, offering a clear comparison of their biological profiles.
Comparative Analysis of Biological Activity
The biological activity of N6-substituted adenosines is typically characterized by their binding affinity (Ki) and functional potency (EC50 or IC50) at the different adenosine receptor subtypes. The following table summarizes key quantitative data for a selection of representative N6-substituted adenosine derivatives, highlighting their varied receptor selectivity and potency.
| Compound | N6-Substituent | Receptor Target(s) | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Key Biological Effects |
| N6-Methyladenosine (m6A) | Methyl | - | - | - | Primarily known as an epigenetic modification on RNA and DNA, influencing gene expression, RNA stability, and translation.[4][5][6][7][8] |
| N6-Isopentenyladenosine (iPA) | Isopentenyl | A3 > A1/A2A | - | ~10,000 (inhibition of NK cell proliferation) | Exhibits anti-tumor and anti-angiogenic activity; can have biphasic effects on immune cells.[9][10][11][12] |
| N6-Furfuryladenosine (Kinetin) | Furfuryl | - | - | - | Known as a plant cytokinin with anti-aging effects in human cells; induces cell division and possesses antioxidant properties.[13][14][15][16][17] |
| N6-Benzyladenosine | Benzyl | A1/A3 > A2A | A3: ~50-100 | - | Shows cytokinin activity and potential anticancer properties by inducing apoptosis and cell cycle arrest.[18][19][20] |
| N6-Cyclohexyladenosine (CHA) | Cyclohexyl | A1 selective | A1: ~1-5 | - | A potent A1 adenosine receptor agonist with intense behavioral effects.[21] |
| N6-(R)-Phenylisopropyladenosine (R-PIA) | (R)-Phenylisopropyl | A1 selective | A1: ~1 | - | A classic and highly selective A1 adenosine receptor agonist.[3] |
| DPMA | (R,S)-N6-(2,2-Diphenylethyl) | A2A selective (rat) | A2A: 4 | - | Potent A2A agonist in rats, but shows similar affinity at human A1, A2A, and A3 receptors.[1][2][22] |
| N6-(3-Iodobenzyl)adenosine | 3-Iodobenzyl | A3 selective | A3: ~50 | - | A key modification for enhancing A3 receptor affinity and selectivity.[23][24] |
Note: Binding affinities and potencies can vary depending on the species (e.g., human vs. rat) and the specific experimental conditions. The data presented is a representative summary from various studies.
Key Signaling Pathways
The interaction of N6-substituted adenosines with their cognate receptors initiates intracellular signaling cascades that mediate their biological effects. The A2A adenosine receptor, for instance, is coupled to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This pathway is crucial in regulating inflammation, neurotransmission, and vasodilation.
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Protocols
The reliable comparison of N6-substituted adenosines hinges on standardized and well-defined experimental methodologies. Below are detailed protocols for two key assays used to characterize the biological activity of these compounds.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., A1, A2A, or A3) in appropriate media.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a reaction tube, add the cell membrane preparation, a specific radioligand (e.g., [3H]CGS 21680 for A2A receptors), and varying concentrations of the unlabeled N6-substituted adenosine (competitor).[25]
-
For non-specific binding determination, a separate set of tubes should contain a high concentration of a known non-radioactive ligand.
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a specific duration to allow binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP, providing information on its efficacy as an agonist or antagonist.
1. Cell Preparation:
-
Seed cells expressing the adenosine receptor of interest into multi-well plates and grow to near confluency.
-
Pre-incubate the cells with an adenosine deaminase inhibitor to prevent the breakdown of endogenous adenosine.
2. Assay Reaction:
-
Treat the cells with varying concentrations of the N6-substituted adenosine in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[25]
-
For A1 or A3 receptor studies, which are coupled to Gi proteins, stimulate adenylyl cyclase with forskolin (B1673556) and measure the inhibition of cAMP production by the test compound.[1]
-
Incubate for a specific time at 37°C.
3. cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
4. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for agonists or the IC50 value for antagonists.
Caption: Experimental Workflow for Activity Assessment.
Conclusion
The N6 position of adenosine is a critical determinant of its biological activity, and its modification has yielded a diverse and valuable library of pharmacological tools and potential therapeutic agents. By systematically comparing their binding affinities, functional potencies, and receptor selectivities through rigorous experimental protocols, researchers can continue to unravel the complex roles of adenosine signaling and design novel compounds with tailored biological profiles for a wide range of diseases.
References
- 1. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine Receptors [sigmaaldrich.com]
- 4. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]
- 6. Potential roles of N6-methyladenosine (m6A) in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and biological significance of RNA N6-methyladenosine regulators in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional Implications of Active N6-Methyladenosine in Plants [frontiersin.org]
- 9. N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N6-isopentenyladenosine and analogs activate the NRF2-mediated antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Biological activity of N6-furfuryladenosine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. sureshrattan.com [sureshrattan.com]
- 18. Preparation, biological activity and endogenous occurrence of N6-benzyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Activity of N6-(p-Sulfophenyl)alkyl and N6-Sulfoalkyl Derivatives of Adenosine: Water-Soluble and Peripherally Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of N6-Benzyladenosine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N6-benzyladenosine analogs, focusing on their structure-activity relationships (SAR) at adenosine (B11128) receptors and their potential as anticancer agents. The information is compiled from various studies to offer an objective overview supported by experimental data.
Activity at Adenosine Receptors
N6-benzyladenosine and its analogs are widely recognized for their interaction with adenosine receptors, particularly showing selectivity for the A3 subtype. The affinity and selectivity of these compounds are significantly influenced by substitutions on the N6-benzyl ring, the 5'-position of the ribose moiety, and the 2-position of the purine (B94841) core.
Substitutions on the N6-Benzyl Ring
Modifications to the benzyl (B1604629) group at the N6 position have been a key strategy in developing potent and selective A3 adenosine receptor agonists.
Table 1: Influence of N6-Benzyl Ring Substitutions on Binding Affinity (Ki) at Rat Adenosine Receptors
| Compound/Substituent | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) | A3 Selectivity vs A1 | A3 Selectivity vs A2a |
| N6-Benzyladenosine | 130 | 260 | 6.8 | 19.1 | 38.2 |
| N6-(3-Iodobenzyl)adenosine | - | - | 1.1 | - | - |
| N6-(4-Nitrobenzyl)adenosine | - | - | Potent | - | - |
| N6-(4-Methoxybenzyl)adenosine | - | - | Favorable | - | - |
| N6-(4-Sulfobenzyl)adenosine | - | - | Moderate | - | - |
Data compiled from multiple sources.[1][2][3][4]
As indicated in Table 1, substitutions on the benzyl ring can significantly enhance A3 receptor affinity and selectivity. For instance, a 3-iodo substitution on the benzyl ring of N6-benzyladenosine results in a compound with a Ki of 1.1 nM at the A3 receptor.[1][2][3] Similarly, a 4-methoxy group is also favorable for A3 selectivity.[1][2][3]
Modifications at the 5'-Position of the Ribose
Alterations at the 5'-position of the ribose sugar have proven to be a successful strategy for enhancing A3 receptor selectivity.
Table 2: Effect of 5'-Uronamide Substitutions on A3 Receptor Selectivity
| 5'-Substituent | A3 Selectivity Order |
| N-methyluronamide | > |
| N-ethyluronamide | ≈ |
| Unsubstituted carboxamide | > |
| N-cyclopropyluronamide |
Based on findings from studies on N6-benzyladenosine-5'-uronamides.[1][2][3]
The order of A3 selectivity for 5'-uronamide substituents is N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl.[1][2][3] Combining a 5'-N-methyluronamide modification with an N6-(3-iodobenzyl) group yields a highly potent and selective A3 agonist with a Ki of 1.1 nM and 50-fold selectivity over A1 and A2a receptors.[1][2][3]
Substitutions at the 2-Position of the Purine Ring
Modifications at the 2-position of the purine ring have also been explored to improve the pharmacological profile of N6-benzyladenosine analogs. 2-chloro substitution in combination with an N6-(3-iodobenzyl) group has been shown to enhance A3 receptor potency.[5]
Anticancer Activity
N6-benzyladenosine and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects in various cancer cell lines.[6][7][8] One of the key mechanisms underlying their anticancer activity is the inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway.[8]
Table 3: Cytotoxic Activity (IC50) of N6-Benzyladenosine Analogs in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| N6-benzyladenosine | HCT116 (Colon) | ~1-20 |
| N6-benzyladenosine | DLD-1 (Colon) | ~1-20 |
| N6-(p-tertbutyl benzyl)adenosine | Glioma cells | Micromolar range |
| 2-amino-6-p-nitrobenzylaminopurine | L1210 Leukemia | More potent than N6-benzyladenosine |
| N6-p-nitrobenzyladenosine | L1210 Leukemia | As active as N6-benzyladenosine |
Data compiled from multiple sources.[6][9][10][11][12]
The data indicates that N6-benzyladenosine and its analogs show persistent antiproliferative effects on human colon cancer cell lines.[6] Furthermore, derivatives with bulky aromatic moieties in the N6 position have been developed to enhance the inhibitory effect on FPPS.[6][8]
Signaling Pathways
The biological effects of N6-benzyladenosine analogs are mediated through complex signaling pathways.
Adenosine A3 Receptor Signaling
Activation of the A3 adenosine receptor, a Gi protein-coupled receptor, by N6-benzyladenosine analogs typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Adenosine A3 Receptor Signaling Pathway.
FPPS Inhibition Pathway
Inhibition of FPPS by N6-benzyladenosine analogs disrupts the mevalonate pathway, leading to a reduction in downstream products essential for cell growth and proliferation, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This disruption affects protein prenylation, a crucial process for the function of oncogenic proteins like Ras.
FPPS Inhibition and its Downstream Effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of N6-benzyladenosine analogs.
Synthesis of N6-Benzyladenosine Analogs
A common method for the synthesis of N6-substituted adenosine derivatives involves the nucleophilic substitution of 6-chloropurine (B14466) riboside with the corresponding benzylamine (B48309).[9][13][14]
General Synthesis Workflow.
General Procedure:
-
6-chloropurine riboside is reacted with an appropriate substituted benzylamine in a suitable solvent such as n-butanol.[13]
-
A base, like triethylamine, is often added to facilitate the reaction.[13]
-
The reaction mixture is typically heated for several hours.[13]
-
The product is then isolated, often by precipitation and filtration, and purified using techniques like column chromatography.[13]
-
The structure of the final compound is confirmed by spectroscopic methods such as NMR and mass spectrometry.[13]
An alternative method involves the Dimroth rearrangement, where adenosine is first alkylated at the N1 position, followed by a base-catalyzed rearrangement to the N6-substituted product.[15]
Radioligand Binding Assay for Adenosine Receptors
This assay is used to determine the binding affinity (Ki) of the analogs for different adenosine receptor subtypes.
Protocol Outline:
-
Membrane Preparation: Membranes from cells stably expressing the target adenosine receptor subtype (e.g., CHO cells) are prepared.[15]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]PIA for A1, [3H]CGS 21680 for A2a, or [125I]AB-MECA for A3) and varying concentrations of the unlabeled N6-benzyladenosine analog.[15]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values obtained from competitive binding curves.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the analogs on cancer cell lines.[16][17][18][19]
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[17][18]
-
Compound Treatment: The cells are treated with various concentrations of the N6-benzyladenosine analogs for a specified period (e.g., 24, 48, or 72 hours).[17][18]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[16][17]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[16]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[16]
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[17]
FPPS Inhibition Assay
This assay measures the ability of the N6-benzyladenosine analogs to inhibit the enzymatic activity of farnesyl pyrophosphate synthase.
General Protocol:
-
Recombinant human FPPS is incubated with the test compound at various concentrations.[20][21][22][23]
-
The enzymatic reaction is initiated by adding the substrates, isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP).[21][22]
-
The reaction is allowed to proceed for a set time, and the amount of product (FPP) formed is quantified. This can be done using various methods, including colorimetric assays or by using radiolabeled substrates.[20][23]
-
The IC50 value for FPPS inhibition is then determined from the concentration-response curve.[20][23]
References
- 1. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Analytical Methods for Cytokinin Analysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of cytokinins is fundamental to advancing our understanding of plant physiology and its applications. This guide provides an objective comparison of the three principal analytical methods for cytokinin analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Supported by experimental data, this document aims to facilitate the selection of the most suitable method for your research needs and ensure the cross-validation and reproducibility of your findings.
Cytokinins are a class of phytohormones that play a critical role in regulating numerous aspects of plant growth and development, including cell division, leaf senescence, and stress responses. The accurate measurement of these compounds, which are often present in minute quantities within complex plant matrices, presents a significant analytical challenge. The choice of analytical methodology not only dictates the sensitivity and specificity of detection but also influences throughput and cost-effectiveness.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique for cytokinin quantification is a critical decision in experimental design. The following table summarizes the key performance characteristics of HPLC-UV, ELISA, and LC-MS/MS, based on a consolidation of data from various studies. This comparative data provides a baseline for what researchers can expect from each method.
| Performance Parameter | HPLC-UV | ELISA | LC-MS/MS |
| Linearity (R²) | >0.998[1] | Typically >0.99 | >0.999 |
| Typical Range | 0.1 - 100 pmol | 0.01 - 10 pmol/50 µl[2] | 1 fmol - 100 pmol[3][4] |
| Accuracy (% Recovery) | 62.1% - 109.4%[1] | Generally 80-120% | 90% - 110% |
| Precision (% RSD) | <10%[1] | <15% | <10% |
| Limit of Detection (LOD) | 0.22 - 1.1 µg L⁻¹ (approx. 1-5 pmol)[1] | As low as 0.03 pmol (approx. 10 pg)[5] | As low as 1 fmol[4] |
| Specificity | Moderate | Moderate to High (Antibody dependent) | Very High |
| Throughput | Medium | High | High (with automation) |
| Cost | Low to Medium | Low | High |
| Key Advantages | Cost-effective, reliable for relatively abundant cytokinins.[1] | High throughput, no complex equipment required. | High sensitivity and specificity, capable of multiplexing.[6] |
| Key Disadvantages | Lower sensitivity and specificity compared to LC-MS.[1] | Prone to cross-reactivity, may overestimate concentrations.[7] | High initial investment and operational costs. |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are representative protocols for the extraction, purification, and analysis of cytokinins using HPLC-UV, ELISA, and LC-MS/MS.
I. Sample Extraction and Purification (Common to all methods)
A robust extraction and purification protocol is paramount for accurate cytokinin analysis, as plant tissues contain numerous interfering compounds.
-
Homogenization : Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction : The powdered tissue is extracted with a cold solvent. A modified Bieleski's solvent (methanol:formic acid:water, 15:1:4, v/v/v) has been shown to be highly effective.[8][9] Deuterated internal standards are often added at this stage for quantification by isotope dilution in LC-MS/MS.
-
Purification : Solid-phase extraction (SPE) is a common method for purifying the crude extract. A combination of C18 and mixed-mode cation exchange (MCX) cartridges can effectively remove pigments and other lipophilic materials.[9] For enhanced purity, especially when using less selective methods like HPLC-UV or ELISA, immunoaffinity chromatography can be employed to specifically isolate cytokinins.
II. HPLC-UV Analysis
This method is suitable for the quantification of more abundant cytokinins.
-
Instrumentation : A standard HPLC system equipped with a C18 reversed-phase column, a UV detector, a pump, and an autosampler.
-
Mobile Phase : A gradient of acetonitrile (B52724) and water, both containing an acidifier like formic or acetic acid, is commonly used.
-
Detection : UV absorbance is typically monitored at 269 nm.
-
Quantification : A calibration curve is generated using external standards of known concentrations.
Optimized HPLC-UV Method Parameters [1]
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Methanol |
| Mobile Phase B | 0.1% Acetic Acid in Water |
| Gradient | Optimized for separation of target cytokinins |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 269 nm |
| Injection Volume | 20 µL |
III. ELISA Analysis
ELISA offers a high-throughput and cost-effective method for cytokinin screening.
-
Principle : This is a competitive immunoassay where free cytokinin in the sample competes with a known amount of enzyme-labeled cytokinin for binding to a limited number of antibody-coated wells.
-
Procedure :
-
Standards and purified plant extracts are added to the antibody-coated microplate wells.
-
An enzyme-conjugated cytokinin (tracer) is added, and the plate is incubated.
-
After washing to remove unbound reagents, a substrate is added, which develops a color in proportion to the amount of enzyme-bound tracer.
-
The absorbance is read using a microplate reader, and the concentration of cytokinin in the sample is determined by comparison to a standard curve.
-
-
Key Considerations : The specificity of the antibody is crucial to avoid cross-reactivity with other structurally similar molecules. It is often recommended to validate ELISA results with a more specific method like LC-MS/MS.[7]
IV. LC-MS/MS Analysis
LC-MS/MS is the gold standard for cytokinin analysis due to its high sensitivity and specificity.
-
Instrumentation : An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography : A C18 reversed-phase column is used with a mobile phase gradient of acetonitrile and water, both containing formic acid to facilitate protonation.
-
Mass Spectrometry : The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion for each cytokinin and then detecting a specific product ion after fragmentation, which provides a high degree of specificity.
-
Quantification : Isotope dilution is the preferred method of quantification, where a known amount of a stable isotope-labeled internal standard for each analyte is added to the sample prior to extraction. The ratio of the endogenous analyte to the internal standard is used for accurate quantification, correcting for losses during sample preparation and matrix effects.
Visualizing Key Processes
To further aid in the understanding of cytokinin analysis and its biological context, the following diagrams illustrate the cytokinin signaling pathway and a general experimental workflow for cytokinin analysis.
Caption: A simplified diagram of the cytokinin signaling pathway.
Caption: A generalized experimental workflow for cytokinin analysis.
References
- 1. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid [mdpi.com]
- 2. agrisera.com [agrisera.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative fluorescence enzyme immunoassay for plant cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Selectivity Profiling of N6-(4-Methoxybenzyl)adenosine: A Comparative Guide for A1, A2A, and A3 Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N6-(4-Methoxybenzyl)adenosine is an adenosine (B11128) analog that demonstrates notable selectivity for the A3 adenosine receptor. Structure-activity relationship (SAR) studies on N6-benzyladenosine derivatives have indicated that the presence of a 4-methoxy group on the benzyl (B1604629) ring is a key determinant for this A3 selectivity.[1] Generally, N6-arylmethyl substituted adenosines tend to exhibit higher potency at A1 and A3 receptors compared to the A2A receptor subtype.[2] This profile suggests its potential as a tool compound for studying A3 receptor pharmacology or as a lead for the development of A3-selective therapeutic agents.
Comparative Binding Affinity and Functional Activity
While specific Ki and EC50/IC50 values for N6-(4-Methoxybenzyl)adenosine are not consistently reported across all three receptor subtypes in a single study, the available literature strongly supports its A3 selectivity. The following tables provide a summary of this qualitative information and quantitative data for representative N6-substituted adenosine analogs to offer a comparative perspective.
Table 1: Binding Affinity (Ki) Profile of N6-(4-Methoxybenzyl)adenosine and Related Compounds
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | Selectivity Profile |
| N6-(4-Methoxybenzyl)adenosine | Data not available | Data not available | Data not available | Reported to favor A3 selectivity[1] |
| N6-Benzyladenosine | 5.1 | 4.9 | Data not available | Non-selective A1/A2A agonist[3] |
| N6-(3-Chlorobenzyl)-5'-N-methylcarboxamidoadenosine (CB-MECA) | 105 | Data not available | 1 | ~100-fold selective for A3 over A1[4] |
| N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide | Data not available | Data not available | 10.0 | Selective for A3 |
Table 2: Functional Activity (cAMP Assay) Profile of Adenosine Receptor Agonists
| Compound | A1 Receptor (IC50, cAMP Inhibition) | A2A Receptor (EC50, cAMP Stimulation) | A3 Receptor (IC50, cAMP Inhibition) |
| N6-(4-Methoxybenzyl)adenosine | Data not available | Data not available | Data not available |
| NECA (5'-N-Ethylcarboxamidoadenosine) | Potent Agonist | 0.0012 µM[5] | Potent Agonist |
| CGS-21680 | Weak | 0.0028 µM[5] | Inactive |
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels.
-
A1 and A3 Receptors: These receptors couple to Gi/o proteins. Upon agonist binding, they inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.
-
A2A Receptor: This receptor couples to Gs proteins. Agonist activation of A2A receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Figure 1: Adenosine Receptor Signaling Pathways.
Experimental Protocols
The determination of binding affinity and functional activity of compounds like N6-(4-Methoxybenzyl)adenosine at adenosine receptors involves standardized in vitro assays.
Radioligand Binding Assays for Affinity (Ki) Determination
These assays measure the ability of a test compound to displace a known radiolabeled ligand from the receptor.
Figure 2: Workflow for Radioligand Binding Assay.
Key Methodological Details:
-
Receptor Source: Membranes from cell lines (e.g., CHO, HEK293) stably expressing the human A1, A2A, or A3 adenosine receptor.
-
Radioligands:
-
A1 Receptor: [3H]CCPA (2-chloro-N6-cyclopentyladenosine)
-
A2A Receptor: [3H]CGS 21680
-
A3 Receptor: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)-5'-N-methylcarboxamidoadenosine)
-
-
Incubation: Typically for 60-90 minutes at room temperature or 30°C.
-
Data Analysis: IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
Functional cAMP Assays for Potency (EC50/IC50) Determination
These assays measure the effect of the test compound on intracellular cAMP levels.
Figure 3: Workflow for cAMP Functional Assay.
Key Methodological Details:
-
Cell Lines: Whole cells (e.g., CHO, HEK293) expressing the specific adenosine receptor subtype.
-
Assay Principle:
-
A2A (Gs-coupled): Measure the direct stimulation of cAMP production by the agonist.
-
A1/A3 (Gi-coupled): Inhibit adenylyl cyclase, so the assay measures the agonist's ability to inhibit forskolin-stimulated cAMP production.
-
-
Detection Methods: Homogeneous Time-Resolved FRET (HTRF), AlphaScreen, or Enzyme-Linked Immunosorbent Assay (ELISA) are commonly used technologies.
-
Data Analysis: Dose-response curves are plotted to calculate EC50 (for stimulation) or IC50 (for inhibition) values.
Conclusion
The available evidence strongly suggests that N6-(4-Methoxybenzyl)adenosine is a selective agonist for the A3 adenosine receptor. This selectivity is primarily attributed to the 4-methoxy substitution on the N6-benzyl group. For researchers in pharmacology and drug discovery, this compound represents a valuable tool for investigating A3 receptor function and a potential starting point for the design of novel A3-selective therapeutic agents. Further studies providing a complete quantitative pharmacological profile across all adenosine receptor subtypes would be beneficial for a more definitive characterization.
References
- 1. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-(arylalkyl)adenosines. Identification of N6-(9-fluorenylmethyl)adenosine as a highly potent agonist for the adenosine A2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective activation of adenosine A3 receptors with N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine (CB-MECA) provides cardioprotection via KATP channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Isotopic Purity of N6-(4-Methoxybenzyl)adenosine-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards, ensuring isotopic purity is paramount for accurate and reliable quantitative analysis. This guide provides a comprehensive comparison of N6-(4-Methoxybenzyl)adenosine-d3 with alternative internal standards, supported by experimental methodologies for isotopic purity verification.
This compound is a deuterated analog of N6-(4-Methoxybenzyl)adenosine, commonly employed as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) or mass spectrometry (MS). Its primary function is to correct for variations in sample preparation and analysis, thereby enhancing the accuracy of quantification of the target analyte. The effectiveness of a deuterated internal standard is intrinsically linked to its isotopic purity—the percentage of the compound that is appropriately labeled with the stable isotope.
Comparison with Alternative Internal Standards
The primary alternatives to deuterated standards like this compound are carbon-13 (¹³C) labeled compounds. While deuterated standards are more prevalent and generally more cost-effective, ¹³C-labeled standards are often considered the gold standard for many applications.[1][2]
The key distinctions between these two types of stable isotope-labeled standards are summarized below:
| Feature | This compound (Deuterated) | ¹³C-Labeled Adenosine Analogs |
| Isotopic Stability | Risk of H/D back-exchange in certain solvents or pH conditions. | Highly stable carbon-carbon bonds prevent isotope loss.[1][3] |
| Chromatographic Co-elution | May exhibit slight chromatographic shifts relative to the unlabeled analyte due to the "isotope effect". | Virtually identical physicochemical properties ensure co-elution with the unlabeled analyte.[2] |
| Matrix Effects | Incomplete co-elution can lead to differential matrix effects between the standard and the analyte, potentially impacting accuracy. | Co-elution ensures that the standard and analyte experience the same matrix effects, leading to more reliable correction.[2] |
| Cost | Generally more affordable and widely available.[1] | Typically more expensive to synthesize. |
Experimental Protocols for Isotopic Purity Verification
The isotopic purity of this compound is primarily determined using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
High-Resolution Mass Spectrometry (HR-MS) Method
HR-MS is a powerful technique for determining the isotopic distribution of a labeled compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the deuterated (d3), partially deuterated (d1, d2), and unlabeled (d0) species can be quantified.
Experimental Workflow:
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating Precision: A Comparative Guide to N6-(4-Methoxybenzyl)adenosine-d3 and Other Deuterated Cytokinin Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in phytohormone analysis, the accuracy and reliability of quantitative data are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology, particularly in mass spectrometry-based techniques. This guide provides an objective comparison of N6-(4-Methoxybenzyl)adenosine-d3 with other commonly employed deuterated cytokinin standards, supported by experimental data and detailed methodologies to inform the selection of the most appropriate standard for your research needs.
The quantification of cytokinins, a class of plant hormones that regulate numerous developmental processes, presents a significant analytical challenge due to their low endogenous concentrations and the complexity of plant matrices. The isotope dilution method, which utilizes stable isotope-labeled internal standards, is the gold standard for accurate quantification as it effectively compensates for analyte loss during sample preparation and variations in mass spectrometric response. Deuterated standards, in which one or more hydrogen atoms are replaced with deuterium, are chemically almost identical to their endogenous counterparts, ensuring they co-elute and experience similar ionization efficiencies and matrix effects.
Performance Comparison of Deuterated Cytokinin Standards
The ideal deuterated internal standard should exhibit high isotopic purity, chemical stability, and chromatographic behavior identical to the analyte of interest. While direct comparative studies across a wide range of deuterated cytokinin standards are limited, performance data can be compiled from various validation studies of analytical methods for cytokinin quantification. The following table summarizes typical performance characteristics for several deuterated cytokinin standards, including recovery rates and matrix effects observed in plant matrices.
| Deuterated Standard | Analyte | Typical Recovery Rate (%) | Matrix Effect (%) | Key Considerations |
| This compound | N6-(4-Methoxybenzyl)adenosine | Data not available in comparative studies | Data not available in comparative studies | A synthetic cytokinin, useful for spiking and recovery experiments where endogenous presence is not a concern. Its unique structure may offer different chromatographic properties compared to naturally occurring cytokinins. |
| Zeatin-d5 | Zeatin | 70-110 | 85-115 (ion suppression/enhancement) | Widely used for the quantification of one of the most abundant and biologically active cytokinins. The d5 labeling provides a significant mass shift, reducing isotopic interference. |
| trans-Zeatin-riboside-d5 | trans-Zeatin-riboside | 75-110 | 80-120 (ion suppression/enhancement) | Crucial for studying cytokinin transport and metabolism, as ribosides are common transport forms. |
| Isopentenyladenine-d6 | Isopentenyladenine | 70-105 | 85-110 (ion suppression/enhancement) | A key precursor in the biosynthesis of many cytokinins. The d6 labeling offers a substantial mass difference. |
| Isopentenyladenosine-d6 | Isopentenyladenosine | 75-110 | 80-115 (ion suppression/enhancement) | Important for understanding the metabolic flux through the cytokinin biosynthetic pathway. |
| Dihydrozeatin-d5 | Dihydrozeatin | 70-100 | 90-110 (ion suppression/enhancement) | Used to quantify a saturated form of zeatin, which often has distinct biological activity. |
Note: The recovery and matrix effect values are indicative and can vary significantly depending on the plant matrix, extraction protocol, and analytical instrumentation.
Experimental Protocols
The accurate quantification of cytokinins using deuterated internal standards relies on a well-defined and validated experimental workflow. The following is a generalized protocol for the extraction, purification, and analysis of cytokinins from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
-
Homogenization: Freeze a known weight of plant tissue (typically 50-200 mg) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.
-
Extraction: To the homogenized tissue, add a pre-chilled extraction solvent (e.g., modified Bieleski buffer: methanol (B129727)/water/formic acid, 15:4:1, v/v/v) containing a known amount of the deuterated internal standard mixture, including this compound and other relevant standards.
-
Incubation and Centrifugation: Incubate the mixture at -20°C for at least 1 hour with occasional vortexing. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted cytokinins and internal standards.
Solid-Phase Extraction (SPE) for Purification
-
Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by the extraction solvent.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent (e.g., 10% methanol) to remove polar interferences.
-
Elution: Elute the cytokinins and internal standards with a higher concentration of organic solvent (e.g., 80% methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). A typical gradient might start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Mass Spectrometric Detection: Perform detection using a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard (Multiple Reaction Monitoring - MRM).
Visualizing the Cytokinin Signaling Pathway
To understand the biological context in which these molecules function, a diagram of the cytokinin signaling pathway is provided below. This pathway illustrates how cytokinins are perceived by the cell and how the signal is transduced to elicit a physiological response.
Caption: Simplified model of the cytokinin signaling pathway.
Experimental Workflow for Cytokinin Quantification
The following diagram outlines the key steps in the quantitative analysis of cytokinins from plant samples using deuterated internal standards.
Caption: General workflow for cytokinin analysis.
A Researcher's Guide to Validating Adenosine Receptor Agonist Binding Kinetics
For researchers, scientists, and drug development professionals, a precise understanding of the binding kinetics of adenosine (B11128) receptor agonists is paramount for the development of novel therapeutics. This guide provides an objective comparison of commonly used agonists, supported by experimental data, and details the methodologies for validating their binding properties.
Extracellular adenosine modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The therapeutic potential of targeting these receptors for conditions ranging from cardiovascular disease and inflammation to neurodegenerative disorders has led to the development of numerous synthetic agonists. A critical aspect of characterizing these agonists lies in determining their binding kinetics—the rates of association (k_on) and dissociation (k_off), which together define the binding affinity (K_D) and residence time (1/k_off) of the drug-receptor complex. These kinetic parameters are increasingly recognized as crucial determinants of a drug's in vivo efficacy and duration of action.
This guide explores the binding kinetics of several key adenosine receptor agonists and details three primary experimental techniques for their validation: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Bioluminescence Resonance Energy Transfer (BRET).
Comparative Binding Kinetics of Adenosine Receptor Agonists
The selection of an appropriate agonist for research or therapeutic development depends on its kinetic profile at the target receptor subtype. The following tables summarize the binding kinetics of several well-characterized adenosine receptor agonists. It is important to note that absolute values can vary between studies due to different experimental conditions (e.g., temperature, buffer composition, cell type).
Table 1: Binding Kinetics of A1 Adenosine Receptor Agonists
| Agonist | K_i (nM) | k_on (x 10^5 M⁻¹s⁻¹) | k_off (x 10⁻³ s⁻¹) | Residence Time (min) |
| Adenosine | ~1000 | - | - | - |
| NECA | 14[1] | - | - | - |
| CPA | 0.8 | - | - | - |
| R-PIA | 1.1 | - | - | - |
K_i values are compiled from various sources and represent approximate affinities. Full kinetic data (k_on, k_off) for A1 agonists is less commonly published compared to A2A and A3 agonists.
Table 2: Binding Kinetics of A2A Adenosine Receptor Agonists
| Agonist | K_i (nM) | k_on (x 10^5 M⁻¹s⁻¹) | k_off (x 10⁻³ s⁻¹) | Residence Time (min) | Reference |
| Adenosine | ~1000 | - | - | - | |
| NECA | 20[1] | 1.8 ± 0.2 | 2.5 ± 0.2 | 6.7 ± 0.5 | [2] |
| CGS-21680 | 27[3] | 0.8 ± 0.1 | 4.8 ± 0.4 | 3.5 ± 0.3 | [2] |
| Regadenoson | 1300[4] | - | - | - | |
| LUF5835 | 15 ± 4 | 3.2 ± 0.4 | 0.7 ± 0.1 | 23.8 ± 3.4 | [2] |
Table 3: Binding Kinetics of A3 Adenosine Receptor Agonists
| Agonist | K_i (nM) | k_on (x 10^7 M⁻¹min⁻¹) | k_off (x 10⁻² min⁻¹) | Residence Time (min) | Reference |
| Adenosine | ~1000 | - | - | - | |
| NECA | 6.2[1] | - | - | - | |
| IB-MECA | 2.9 | 4.3 ± 0.6 | 1.7 ± 0.2 | 59 ± 7 | [5] |
| 2-Cl-IB-MECA | 3.5 | 4.5 ± 0.8 | 1.6 ± 0.2 | 63 ± 8 | [5] |
| MRS5980 | 0.72 | 11.0 ± 1.0 | 0.7 ± 0.1 | 143 ± 14 | [5] |
Table 4: Binding Affinities of A2B Adenosine Receptor Agonists
| Agonist | K_i (nM) | EC_50 (nM) |
| Adenosine | >10,000 | ~5,000 |
| NECA | ~700 | 890[6] |
| BAY 60-6583 | 114 | 3-10 |
The A2B receptor is a low-affinity receptor for adenosine and its analogs. Full kinetic studies are less common, and affinities are often reported as K_i or EC_50 values from functional assays.
Experimental Protocols for Validating Binding Kinetics
Accurate determination of binding kinetics requires robust experimental design and execution. The following sections detail the methodologies for three widely used techniques.
Radioligand Binding Assays
Radioligand binding assays are a traditional and powerful method for quantifying receptor-ligand interactions.[7][8] Competition association assays, a kinetic variation of this technique, are particularly useful for determining the k_on and k_off of unlabeled compounds.[2]
Detailed Methodology for Competition Association Assay:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[8]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[8]
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Competition Association Experiment:
-
In a 96-well plate, add assay buffer, the unlabeled agonist (competitor) at a fixed concentration (typically 10-fold its K_i value), and a suitable radioligand (e.g., [³H]-ZM241385 for A2A receptors) at a concentration near its K_d.[2]
-
Initiate the binding reaction by adding the prepared cell membranes to each well at various time points.
-
Incubate the plate at a controlled temperature (e.g., 25°C) with gentle agitation.[2]
-
At designated time points, terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[8]
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of the radioligand over time in the presence of the competitor.
-
Fit the data to a competition association binding model using non-linear regression software (e.g., GraphPad Prism) to determine the observed association rate constant (k_obs).
-
Calculate the association rate constant (k_on) and dissociation rate constant (k_off) of the unlabeled agonist using the equations derived from the kinetic model.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[9][10] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand (or vice versa).[11]
Detailed Methodology for GPCR-Agonist SPR Analysis:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize a high-affinity antibody specific for a tag on the purified, solubilized GPCR (e.g., an anti-His antibody for a His-tagged receptor) to the activated surface.
-
Inject the purified and solubilized adenosine receptor over the antibody-coated surface to achieve a stable capture.
-
Deactivate any remaining reactive groups on the chip surface with an injection of ethanolamine.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of the adenosine agonist (analyte) in a suitable running buffer (e.g., HBS-P+).
-
Establish a stable baseline by flowing the running buffer over the sensor chip.
-
Inject the different concentrations of the agonist over the immobilized receptor surface for a defined association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
Between cycles, regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl) to remove the bound analyte and captured receptor, preparing it for the next cycle.
-
-
Data Analysis:
-
The instrument software records the binding response in real-time as a sensorgram (response units vs. time).
-
Subtract the signal from a reference flow cell (without immobilized receptor) to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and K_D.
-
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures the interaction between a light-emitting donor molecule (a luciferase) and a fluorescent acceptor molecule.[12][13] In the context of ligand binding, the receptor is typically fused to a luciferase (e.g., NanoLuc), and a fluorescently labeled ligand serves as the acceptor.[1][5]
Detailed Methodology for NanoBRET™ Ligand Binding Assay:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the adenosine receptor of interest fused to NanoLuc® (Nluc) luciferase.
-
Plate the transfected cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Kinetic Binding Experiment:
-
Wash the cells with assay buffer (e.g., HBSS).
-
For association experiments, add the NanoLuc® substrate (e.g., furimazine) and the fluorescently labeled adenosine receptor agonist at a fixed concentration to the cells.
-
Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) at regular intervals using a plate reader equipped with appropriate filters.
-
For dissociation experiments, first incubate the cells with the fluorescent agonist to reach equilibrium. Then, add a high concentration of an unlabeled competitor and measure the decrease in the BRET signal over time.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
For association kinetics, plot the BRET ratio against time and fit the data to a one-phase association model to determine the k_obs.
-
For dissociation kinetics, plot the BRET ratio against time and fit the data to a one-phase dissociation model to determine the k_off.
-
The k_on can be calculated from the k_obs and k_off values.
-
Visualizing Adenosine Receptor Signaling and Experimental Workflows
To further aid in the understanding of adenosine receptor function and the methods used to study them, the following diagrams illustrate the canonical signaling pathways and a generalized experimental workflow for determining binding kinetics.
Adenosine Receptor Signaling Pathways
Adenosine receptors couple to different G proteins to initiate intracellular signaling cascades. A1 and A3 receptors typically couple to G_i/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to G_s, stimulating adenylyl cyclase and increasing cAMP production.
Generalized Experimental Workflow for Binding Kinetics
The process of validating the binding kinetics of an adenosine receptor agonist typically follows a structured workflow, from initial reagent preparation to final data analysis, regardless of the specific technique employed.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Receptor Heteromers Using NanoBRET Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of human recombinant adenosine A2B receptor function assessed by Fluo-3-AM fluorometry and microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pa2online.org [pa2online.org]
- 13. Using Bioluminescence Resonance Energy Transfer (BRET) to Characterize Agonist-Induced Arrestin Recruitment to Modified and Unmodified G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating N6-(4-Methoxybenzyl)adenosine as an Anticytokinin Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N6-(4-Methoxybenzyl)adenosine as a potential anticytokinin antagonist. Its performance is evaluated alongside other known cytokinin antagonists, PI-55 and LGR-991, with a focus on available experimental data. This document aims to furnish researchers, scientists, and drug development professionals with the necessary information to assess its potential for further investigation and application.
Introduction to Cytokinin Antagonism
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, including cell division, differentiation, and senescence. The ability to modulate cytokinin signaling through antagonistic compounds presents a powerful tool for both fundamental research and agricultural applications. Anticytokinins can help elucidate the intricacies of cytokinin signal transduction and offer potential for developing plant growth regulators that can enhance stress tolerance, modify plant architecture, or improve crop yields. The primary targets for cytokinin antagonists are the cytokinin receptors, which are histidine kinases located in the endoplasmic reticulum. In Arabidopsis thaliana, the main cytokinin receptors are AHK2, AHK3, and CRE1/AHK4.
Comparative Analysis of Cytokinin Antagonists
This section compares N6-(4-Methoxybenzyl)adenosine and its close analogue, N6-(benzyloxymethyl)adenosine (AdoBOM), with the established cytokinin antagonists PI-55 and LGR-991. Due to the limited availability of direct quantitative data for N6-(4-Methoxybenzyl)adenosine, data for the structurally similar AdoBOM is included.
Table 1: Comparison of In Vitro Antagonistic Activity
| Compound | Target Receptor(s) | Antagonistic Activity | Binding Affinity (Ki) | IC50 |
| N6-(4-Methoxybenzyl)adenosine | Presumed CRE1/AHK4, AHK2, AHK3 | Data not available | Data not available | Data not available |
| N6-(benzyloxymethyl)adenosine (AdoBOM) | CRE1/AHK4 | Suppresses cytokinin-induced activation by 50-60%[1] | Low in plant-based assays for AHK2 and CRE1/AHK4[1] | Data not available |
| PI-55 | CRE1/AHK4, AHK3 | Competitive antagonist[2] | Data not available | Data not available |
| LGR-991 | CRE1/AHK4, AHK3 | Competitive antagonist, with similar potency to PI-55 on CRE1/AHK4[3] | Data not available | Data not available |
Note: The lack of standardized quantitative data (Ki, IC50) in the public domain for these compounds makes direct, precise comparison challenging. The available information is often qualitative or semi-quantitative.
Table 2: Comparison of In Planta (Phenotypic) Effects
| Compound | Effect on Root Growth | Effect on Seed Germination | Other Reported Effects |
| N6-(4-Methoxybenzyl)adenosine | Data not available | Data not available | Data not available |
| N6-(benzyloxymethyl)adenosine (AdoBOM) | Data not available | Data not available | Data not available |
| PI-55 | Promotes root growth and lateral root formation[2][4] | Accelerates germination[2] | Mimics low cytokinin status[2][4] |
| LGR-991 | Increases hypocotyl length in dark-grown seedlings[3] | Causes more rapid germination[3] | Exhibits reduced agonistic effects compared to PI-55[3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists and the methods used for their evaluation, the following diagrams illustrate the cytokinin signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of the cytokinin signaling pathway and the site of antagonist action.
Caption: A typical experimental workflow for evaluating a potential cytokinin antagonist.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of cytokinin antagonists are provided below.
Competitive Receptor Binding Assay
This assay determines the ability of a test compound to compete with a known radiolabeled cytokinin for binding to a specific cytokinin receptor.
-
Materials:
-
Membrane fractions containing the cytokinin receptor of interest (e.g., from E. coli or plant cells expressing the receptor).
-
Radiolabeled cytokinin (e.g., [³H]-trans-zeatin).
-
Unlabeled cytokinin (for determining non-specific binding).
-
Test compound (N6-(4-Methoxybenzyl)adenosine).
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 150 mM KCl, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Prepare a series of dilutions of the test compound.
-
In a microtiter plate, combine the receptor-containing membranes, a fixed concentration of the radiolabeled cytokinin, and varying concentrations of the test compound or unlabeled cytokinin (for controls).
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
-
ARR5::GUS Reporter Gene Assay
This in vivo assay measures the ability of a compound to inhibit cytokinin-induced gene expression. ARR5 is a primary cytokinin response gene, and its promoter is fused to the β-glucuronidase (GUS) reporter gene.
-
Materials:
-
Arabidopsis thaliana seedlings carrying the ARR5::GUS reporter construct.
-
Growth medium (e.g., Murashige and Skoog medium).
-
Cytokinin solution (e.g., 6-Benzylaminopurine, BAP).
-
Test compound (N6-(4-Methoxybenzyl)adenosine).
-
GUS staining solution (containing X-Gluc).
-
Ethanol (B145695) series for destaining.
-
-
Protocol:
-
Grow ARR5::GUS seedlings in liquid or on solid growth medium for a specified period (e.g., 7-10 days).
-
Prepare treatment solutions containing a fixed concentration of cytokinin (to induce GUS expression) and varying concentrations of the test compound. Include a cytokinin-only control and a solvent control.
-
Incubate the seedlings in the treatment solutions for a set duration (e.g., 4-6 hours).
-
After incubation, wash the seedlings and immerse them in GUS staining solution.
-
Incubate at 37°C until a blue color develops in the cytokinin-only control.
-
Destain the seedlings with an ethanol series to remove chlorophyll.
-
Visualize and quantify the GUS staining using a microscope and image analysis software.
-
Determine the concentration of the test compound that causes a 50% reduction in cytokinin-induced GUS activity (IC50).
-
Root Elongation Assay
This phenotypic assay assesses the effect of the antagonist on a cytokinin-regulated developmental process. Cytokinins are known to inhibit root elongation.
-
Materials:
-
Arabidopsis thaliana seeds (wild-type).
-
Growth medium (e.g., half-strength Murashige and Skoog medium with 1% sucrose).
-
Cytokinin solution (e.g., kinetin (B1673648) or BAP).
-
Test compound (N6-(4-Methoxybenzyl)adenosine).
-
Petri plates.
-
-
Protocol:
-
Sterilize and stratify Arabidopsis seeds.
-
Sow the seeds on Petri plates containing growth medium supplemented with a cytokinin concentration that causes significant root growth inhibition.
-
In separate plates, add varying concentrations of the test compound in addition to the cytokinin. Include a control with only cytokinin and a control with neither compound.
-
Place the plates vertically in a growth chamber under controlled light and temperature conditions.
-
After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Analyze the data to determine if the test compound can rescue the cytokinin-induced root growth inhibition and in a dose-dependent manner.
-
Conclusion
The available evidence suggests that N6-benzyladenosine derivatives, including the close analog of the topic compound, N6-(benzyloxymethyl)adenosine, possess anticytokinin properties, primarily targeting the CRE1/AHK4 receptor. However, a significant gap exists in the literature regarding direct and quantitative data for N6-(4-Methoxybenzyl)adenosine itself. To rigorously evaluate its potential as a cytokinin antagonist, further studies are essential to determine its binding affinity (Ki) and functional inhibition (IC50) against the different cytokinin receptors. Comparative phenotypic analyses with established antagonists like PI-55 and LGR-991 will also be crucial in understanding its efficacy and specificity in a whole-plant context. The experimental protocols provided in this guide offer a framework for conducting such a comprehensive evaluation.
References
Safety Operating Guide
Proper Disposal of N6-(4-Methoxybenzyl)adenosine-d3: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for N6-(4-Methoxybenzyl)adenosine-d3, a deuterated adenosine (B11128) analog. Researchers, scientists, and drug development professionals are urged to follow these protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The following procedures are based on general best practices for chemical waste management in a laboratory setting and should be adapted to comply with all applicable local, state, and federal regulations.
Immediate Safety Precautions
Before handling this compound for disposal, it is crucial to review the Safety Data Sheet (SDS) for the non-deuterated parent compound, N6-(4-Methoxybenzyl)adenosine, as a specific SDS for the deuterated version may not be available. Based on the hazards associated with adenosine and its analogs, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all solid and absorbed material into a sealed container for disposal.
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are critical for safe and compliant disposal.
-
Hazard Identification: While specific toxicity data for this compound is limited, related adenosine compounds are known to have potential health effects. Therefore, it should be treated as a potentially hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled waste container. Segregate solid waste from liquid waste.
Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the disposal of this compound.
Step 1: Containerization
-
Select a waste container that is compatible with the chemical properties of this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
The container must be in good condition, free from leaks or contamination.
Step 2: Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The primary hazards associated with the waste (e.g., "Toxic," "Handle with Care")
-
Step 3: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
Follow institutional guidelines regarding the maximum volume of waste that can be accumulated and the time limits for storage.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Guideline |
| Container Type | High-Density Polyethylene (HDPE) or Glass |
| Container Labeling | "Hazardous Waste", Chemical Name, Quantity, Date, Hazards |
| Storage Location | Designated Satellite Accumulation Area |
| Disposal Method | Licensed Hazardous Waste Disposal Contractor |
Disposal Workflow
Caption: Disposal workflow for this compound.
Logical Decision for Disposal
Caption: Logical decision-making for disposal.
Safeguarding Your Research: Essential Safety and Handling Protocols for N6-(4-Methoxybenzyl)adenosine-d3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling N6-(4-Methoxybenzyl)adenosine-d3, a deuterated adenosine (B11128) analog. While specific toxicological properties of this compound are not extensively documented, data from structurally similar adenosine analogs offer valuable guidance on safe handling, personal protective equipment (PPE), and disposal. Adherence to these protocols is essential to minimize risk and ensure operational integrity.
This compound is a deuterated form of N6-(4-Methoxybenzyl)adenosine, which belongs to a class of compounds known as adenosine analogs.[1][2] These analogs are recognized for their potential as smooth muscle vasodilators and are also being investigated for their role in inhibiting cancer progression.[2]
Hazard Identification and Personal Protective Equipment
Based on the safety data for similar adenosine compounds, this compound should be handled with care, assuming it may cause skin, eye, and respiratory tract irritation.[3] The toxicological properties have not been fully investigated.[3] Therefore, a cautious approach to handling is recommended, utilizing appropriate personal protective equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Recommended PPE | Specifications |
| Eyes | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |
| Hands | Chemical-impermeable gloves | Inspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4] |
| Body | Protective Clothing | Fire/flame resistant and impervious clothing. Long-sleeved lab coat.[4] |
| Respiratory | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following table summarizes the recommended procedures based on data from similar adenosine compounds.
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Experimental Protocol: Handling and Weighing of this compound Powder
This protocol outlines the standard procedure for safely handling and weighing a powdered chemical substance like this compound in a laboratory setting.
Materials:
-
This compound solid
-
Appropriate PPE (see Table 1)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Fume hood or ventilated enclosure
-
Waste container for chemical solids
Procedure:
-
Preparation: Don all required personal protective equipment before entering the designated handling area. Ensure the fume hood or ventilated enclosure is functioning correctly.
-
Work Area Setup: Place a clean piece of weighing paper or a weighing boat on the analytical balance. Tare the balance to zero.
-
Dispensing: Inside the fume hood, carefully open the container of this compound.
-
Weighing: Using a clean spatula, carefully transfer the desired amount of the powder onto the weighing paper/boat on the balance. Avoid creating dust.
-
Recording: Once the desired weight is reached, record the exact mass.
-
Transfer: Carefully transfer the weighed powder to the reaction vessel or for further use.
-
Cleanup: Tightly seal the container of this compound. Clean the spatula and the weighing area within the fume hood.
-
Disposal: Dispose of any contaminated weighing paper, gloves, or other disposable materials in the designated chemical waste container.
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
